6-bromo-L-tryptophan
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431894 | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-17-6 | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-bromo-L-tryptophan solubility in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of 6-bromo-L-tryptophan in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a halogenated derivative of the essential amino acid L-tryptophan. Understanding the solubility of this compound is critical for its application in drug discovery, peptide synthesis, and various biochemical assays. Due to the limited availability of extensive quantitative data for this compound, this guide synthesizes available information, provides context through comparison with the parent compound L-tryptophan, and details relevant experimental protocols for solubility determination.
Introduction to this compound
This compound is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded in the genetic code.[1] Its structure is characterized by the presence of a bromine atom at the 6th position of the indole ring of L-tryptophan. This modification significantly influences its physicochemical properties, including lipophilicity and, consequently, its solubility profile.[2] Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds.[1] this compound and other halogenated tryptophans are found in various marine organisms and are components of peptides with potent biological activities.[1]
Quantitative and Qualitative Solubility Data
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and utility in various experimental settings.[3] Below is a summary of the available solubility data for this compound.
Organic Solvents
Quantitative solubility data for this compound in organic solvents is limited. However, a specific value in dimethyl sulfoxide (DMSO) has been reported.
Table 1: Quantitative Solubility of this compound in an Organic Solvent
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified, but may involve warming to 60°C | 4.17 | 14.73 |
Qualitative assessments indicate that 6-bromo-DL-tryptophan is slightly soluble in acetic acid. Generally, as an amino acid derivative, it is expected to be soluble in polar solvents.
Aqueous Solvents
For context, the aqueous solubility of L-tryptophan at 25°C is approximately 11.4 g/L. The introduction of the bromine atom in this compound is expected to increase its lipophilicity, which may lead to a decrease in its aqueous solubility compared to L-tryptophan.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of compound characterization. The following are detailed methodologies for key experiments relevant to assessing the solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Objective: To determine the saturated concentration of this compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining solid particles, either centrifuge the sample at a high speed and collect the supernatant or filter the sample through a syringe filter.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations of this compound should be used for accurate quantification.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.
Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Analytical Quantification by HPLC
Objective: To accurately measure the concentration of dissolved this compound in a solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM sodium acetate) and an organic modifier (e.g., acetonitrile). A common mobile phase for tryptophan analysis is a mixture of sodium acetate and acetonitrile (92:8, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Tryptophan and its derivatives have a characteristic UV absorbance around 280 nm. For tryptophan itself, a detection wavelength of 267 nm has been used.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the filtered supernatant from the solubility experiment.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of this compound.
Tryptophan Metabolism and Potential Role of Analogs
Caption: A diagram showing the initial steps of the serotonin synthesis pathway from L-tryptophan and the potential interaction of this compound.
References
The Halogen's Touch: A Technical Guide to the Natural Sources and Biosynthesis of 6-Bromo-L-tryptophan in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 6-bromo-L-tryptophan, a fascinating non-proteinogenic amino acid found in a diverse array of marine life. The incorporation of a bromine atom onto the tryptophan scaffold significantly alters its physicochemical properties, often bestowing potent biological activities upon the parent molecule. This guide details the known natural sources of this compound and its derivatives, delves into the intricate enzymatic machinery responsible for its biosynthesis, and provides detailed experimental protocols for its study.
Natural Sources of this compound and its Derivatives
This compound and its related brominated indole alkaloids are predominantly found in marine invertebrates, where they are thought to play a role in chemical defense. These compounds have been isolated from a variety of organisms, most notably marine sponges and cone snails. While quantitative data on the absolute abundance of these metabolites is often scarce in the literature, their presence is well-documented across several species.
Table 1: Selected Marine Sources of this compound and its Derivatives
| Marine Organism | Compound(s) Isolated |
| Sponges | |
| Thorectandra sp. | 6-bromo-1',8-dihydroaplysinopsin, 6-bromo-1'-hydroxy-1',8-dihydroaplysinopsin, 6-bromo-1'-methoxy-1',8-dihydroaplysinopsin, 6-bromo-1H-indole-3-carboxylic acid methyl ester.[1] |
| Smenospongia sp. | (-)-5-bromo-N,N-dimethyltryptophan, (+)-5-bromohypaphorine.[1] |
| Aplysina sp. | Derivatives containing brominated tryptophan are common. |
| Pachymatisma johnstoni | 6-Bromohypaphorine. |
| Geodia barretti | L-6-bromohypaphorine. |
| Cone Snails | |
| Conus imperialis | Heptapeptide containing L-6-bromotryptophan.[2][3] |
| Conus radiatus | Bromosleeper peptide (a 33-amino acid peptide) containing L-6-bromotryptophan.[2] |
| Conus bandanus | Conopeptide BnIIID containing bromotryptophan. |
| Tunicates | |
| Aplidium conicum | 6-Bromohypaphorine. |
| Nudibranchs | |
| Hermissenda crassicornis | 6-Bromohypaphorine. |
Biosynthesis of this compound: The Role of Tryptophan Halogenases
The biosynthesis of this compound is a fascinating example of enzymatic halogenation. The key players in this biological process are a class of enzymes known as flavin-dependent tryptophan halogenases (THs) . These enzymes catalyze the regioselective bromination of L-tryptophan at the C6 position of the indole ring.
The prevailing hypothesis is that many of these halogenated compounds are produced by symbiotic bacteria residing within the marine host organisms. Genera such as Actinobacteria and Chloroflexi have been implicated as the true producers of these potent molecules.
The Enzymatic Mechanism
Flavin-dependent halogenases typically operate as either one-component or two-component systems.
-
Two-Component Systems: These systems consist of a halogenase enzyme and a separate flavin reductase. The flavin reductase utilizes NADH or NADPH to reduce FAD to FADH₂, which is then used by the halogenase.
-
One-Component Systems: These enzymes contain both the flavin reductase and halogenase domains within a single polypeptide chain.
The general mechanism for the bromination of tryptophan by a flavin-dependent halogenase is as follows:
-
Flavin Reduction: A flavin reductase reduces FAD to FADH₂.
-
Formation of Hypobromous Acid: The halogenase binds FADH₂ and molecular oxygen to form a flavin hydroperoxide intermediate. This intermediate reacts with a bromide ion (Br⁻) to generate hypobromous acid (HOBr).
-
Electrophilic Aromatic Substitution: The highly reactive hypobromous acid is then channeled to the active site where L-tryptophan is bound. The enzyme precisely orients the tryptophan molecule so that the C6 position of the indole ring is susceptible to electrophilic attack by the brominating species, resulting in the formation of this compound.
Key Enzymes and Their Kinetic Properties
Several tryptophan halogenases have been characterized that exhibit 6-halogenation activity. While data for enzymes that exclusively produce this compound is limited, studies on related enzymes that catalyze C6-halogenation provide valuable insights into their efficiency.
Table 2: Kinetic Parameters of Tryptophan 6-Halogenases
| Enzyme | Source Organism | Substrate | kcat (min-1) | KM (µM) |
| BorH | Unidentified bacterium (from borregomycin A biosynthetic gene cluster) | L-Tryptophan (Chlorination) | 4.42 | 9.78 |
| SttH | Streptomyces toxytricini | L-Tryptophan | 1.53 | 21 |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound from marine sources, as well as a protocol for its enzymatic synthesis using an engineered halogenase.
Isolation and Purification of this compound Derivatives from Marine Sponges
This protocol is a generalized procedure based on common methods for isolating brominated alkaloids from sponges.
1. Sample Collection and Preparation:
- Collect sponge samples and freeze them immediately in liquid nitrogen or at -80°C to preserve the chemical integrity of the metabolites.
- Lyophilize the frozen sponge tissue to remove water.
- Grind the dried tissue into a fine powder.
2. Extraction:
- Extract the powdered sponge material exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature. Perform multiple extractions to ensure complete recovery of the compounds.
- Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Solvent Partitioning:
- Suspend the crude extract in a mixture of MeOH and water (9:1 v/v) and partition against hexane to remove nonpolar lipids.
- Separate the layers and evaporate the solvent from the MeOH/water layer.
- Further partition the resulting residue between butanol and water. The brominated alkaloids are typically enriched in the butanol fraction.
4. Chromatographic Purification:
- Subject the butanol fraction to column chromatography on a C18 reversed-phase silica gel.
- Elute the column with a stepwise gradient of decreasingly polar solvents, such as a water/MeOH gradient, starting with high water content.
- Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Combine fractions containing compounds of interest and subject them to further purification by semi-preparative or preparative reversed-phase HPLC until pure compounds are obtained.
5. Structure Elucidation:
- Determine the structure of the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and high-resolution mass spectrometry (HRMS).
Enzymatic Synthesis of this compound using a Recombinant Tryptophan 6-Halogenase
This protocol describes the heterologous expression of a tryptophan 6-halogenase (e.g., Thal) in E. coli and its use for the preparative scale synthesis of this compound.
1. Gene Cloning and Expression Vector Construction:
- Synthesize the gene encoding the tryptophan 6-halogenase, codon-optimized for expression in E. coli.
- Clone the gene into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein for easy purification.
- Co-transform the expression vector along with a plasmid containing a compatible flavin reductase gene (if using a two-component system) into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression and Purification:
- Grow the transformed E. coli in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse the cells by sonication.
- Clarify the lysate by centrifugation and purify the His-tagged halogenase using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
- Elute the protein with an imidazole gradient and dialyze the purified protein against a suitable storage buffer.
3. In Vitro Bromination Reaction:
- Set up the reaction mixture containing:
- Tris-HCl buffer (pH 7.5)
- L-tryptophan (e.g., 1 mM)
- Sodium bromide (NaBr) (e.g., 10 mM)
- FAD (e.g., 100 µM)
- NADH or NADPH (e.g., 2 mM)
- Purified flavin reductase (if required)
- Purified tryptophan 6-halogenase
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle shaking.
- Monitor the progress of the reaction by HPLC analysis of aliquots taken at different time points.
4. Purification of this compound:
- Once the reaction is complete, quench it by adding an equal volume of acetonitrile or methanol to precipitate the enzymes.
- Centrifuge to remove the precipitated protein and filter the supernatant.
- Purify the this compound from the supernatant using reversed-phase HPLC.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. Investigation of brominated tryptophan alkaloids from two thorectidae sponges: Thorectandra and Smenospongia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Impact of 6-Bromo-L-Tryptophan on Conopeptide Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conopeptides, a diverse array of small, disulfide-rich peptides isolated from the venom of marine cone snails (Conus species), have emerged as powerful pharmacological tools and promising drug leads due to their exceptional potency and selectivity for a wide range of ion channels, G-protein coupled receptors (GPCRs), and neurotransmitter transporters. A key feature contributing to the vast chemical and functional diversity of conopeptides is the extensive post-translational modification (PTM) of their amino acid residues. Among these modifications, the halogenation of tryptophan to form 6-bromo-L-tryptophan is a notable, albeit relatively rare, occurrence that significantly influences the peptide's properties.
This technical guide provides an in-depth exploration of the role of this compound in the structure and function of conopeptides. It consolidates current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key workflows and pathways to serve as a comprehensive resource for researchers in the field.
Discovery and Occurrence of this compound in Conopeptides
The first documented instance of tryptophan bromination in a eukaryotic system was the identification of L-6-bromotryptophan in peptides from the venom of carnivorous marine cone snails.[1] This novel post-translational modification was discovered in a heptapeptide from the worm-hunting Conus imperialis and, more notably, in a 33-amino acid peptide from Conus radiatus known as the "bromosleeper" peptide, which induces a sleep-like state in mice.[1]
Subsequent research has identified this compound in other conopeptides, such as the BnIIID conopeptide from the molluscivorous Conus bandanus.[2] This peptide, belonging to the M-1 family of conotoxins, also features other PTMs, including γ-carboxyglutamate and C-terminal amidation.[2] The presence of this modification across different Conus species with varied feeding habits suggests a potentially conserved and functionally significant role.
The proposed mechanism for this modification involves the enzymatic action of a bromoperoxidase, which catalyzes the bromination of the tryptophan residue at the 6th position of the indole ring.[2] However, the precise physiological triggers and regulatory mechanisms governing this PTM in cone snails remain an active area of investigation.
Structural Implications of this compound
The introduction of a bulky, electronegative bromine atom to the tryptophan side chain can induce significant changes in the local and global structure of a conopeptide. While comprehensive quantitative data directly comparing the three-dimensional structures of brominated and non-brominated conopeptide analogues is limited in the current literature, we can infer the likely structural consequences based on fundamental principles of peptide chemistry and the available data.
Table 1: Predicted Structural Effects of this compound Incorporation
| Structural Parameter | Predicted Effect of Bromination | Rationale |
| Side Chain Volume | Increased | The van der Waals radius of bromine is significantly larger than that of hydrogen, leading to a bulkier side chain. |
| Hydrophobicity | Increased | The bromine atom enhances the nonpolar character of the indole ring, potentially influencing peptide folding and membrane interactions. |
| Electronic Properties | Altered | The electron-withdrawing nature of bromine modifies the electron density of the indole ring, which could affect aromatic stacking interactions and hydrogen bonding capabilities. |
| Conformational Rigidity | Potentially Increased | The steric bulk of the bromine atom may restrict the conformational freedom of the tryptophan side chain and the local peptide backbone. |
| Overall Fold | Potentially Altered | Changes in local structure and intermolecular interactions due to bromination could lead to subtle or significant alterations in the global fold of the conopeptide, impacting its interaction with target receptors. |
Further research, particularly high-resolution NMR spectroscopy and X-ray crystallography of synthetic brominated and non-brominated conopeptide pairs, is necessary to quantify these structural changes precisely.
Functional Consequences of this compound
The structural alterations induced by this compound are expected to have a direct impact on the biological activity of conopeptides. The "bromosleeper" peptide, for instance, exhibits potent sleep-inducing effects, suggesting a critical role for the brominated tryptophan in its interaction with its molecular target, which is thought to be a subtype of the NMDA receptor.
While direct comparative functional data is scarce, the known functions of conopeptides containing this compound provide insights into its potential roles.
Table 2: Functional Data for Conopeptides Containing this compound
| Conopeptide | Source Organism | Molecular Target(s) | Observed Biological Effect | Reference(s) |
| "Bromosleeper" Peptide | Conus radiatus | Unconfirmed, likely NMDA receptor subtypes | Induces a sleep-like state in mice. | |
| Heptapeptide | Conus imperialis | Unknown | No gross behavioral symptoms observed in mice. | |
| BnIIID | Conus bandanus | Unknown (M-superfamily conotoxins typically target ion channels) | Not yet determined. |
The current data highlights a significant knowledge gap regarding the precise functional role of this compound. To address this, future research should focus on the synthesis of both the brominated and non-brominated analogues of these conopeptides and their subsequent comparative analysis in relevant functional assays, such as electrophysiological recordings and receptor binding assays, to determine key parameters like IC50 and Ki values.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound-containing conopeptides.
Purification and Sequencing of Native Brominated Conopeptides
The initial step in characterizing a novel brominated conopeptide is its isolation from the crude venom of the cone snail.
Experimental Workflow for Conopeptide Discovery
Caption: Workflow for the discovery and initial characterization of novel conopeptides.
Protocol for Purification:
-
Venom Extraction: Crude venom is obtained from cone snails either by milking live specimens or by dissecting the venom duct from sacrificed animals. The venom is typically extracted in an aqueous solution containing acetonitrile and trifluoroacetic acid (TFA).
-
Chromatographic Separation: The crude venom extract is subjected to multi-step reverse-phase high-performance liquid chromatography (RP-HPLC) for fractionation.
-
Columns: C18 columns of varying dimensions (preparative, semi-preparative, and analytical) are commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Analysis: Each fraction is analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to identify fractions containing peptides with isotopic patterns indicative of bromination (two major peaks separated by 2 Da, corresponding to the 79Br and 81Br isotopes).
Protocol for Sequencing:
-
Reduction and Alkylation: To facilitate sequencing, the disulfide bonds of the purified peptide are reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the free cysteine residues with iodoacetamide (IAA).
-
Edman Degradation: The primary sequence of the reduced and alkylated peptide is determined using automated Edman degradation. Note that post-translationally modified residues, including this compound, may not be identified by standard Edman chemistry.
-
Tandem Mass Spectrometry (MS/MS): To confirm the sequence and identify PTMs, the peptide is subjected to tandem mass spectrometry. Collision-induced dissociation (CID) or other fragmentation methods are used to generate fragment ions (b- and y-ions) that allow for the determination of the amino acid sequence and the localization of the bromotryptophan residue.
Chemical Synthesis of Brominated Conopeptides
Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic brominated conopeptides for structural and functional studies.
Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):
-
Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminally amidated peptides, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Amino Acid Coupling: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.
-
Fmoc-protected amino acids are activated using a coupling reagent (e.g., HBTU/DIPEA/HOBt).
-
Racemic Fmoc-D,L-6-bromotryptophan is used for the incorporation of the brominated residue.
-
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus is removed with a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane, water, and dithioethane).
-
Purification: The crude synthetic peptide is purified by RP-HPLC. The diastereomers resulting from the use of racemic this compound can often be separated at this stage.
-
Oxidative Folding: The purified linear peptide is subjected to oxidative folding conditions to form the correct disulfide bonds. This is typically achieved by air oxidation in a dilute aqueous buffer.
Structural Analysis by NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of conopeptides in solution.
Protocol for NMR Structure Determination:
-
Sample Preparation: A sample of the purified, folded conopeptide (typically 0.5-1.0 mg) is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a controlled pH.
-
Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei.
-
-
Resonance Assignment: The NMR signals are assigned to specific protons and other nuclei in the peptide sequence.
-
Structure Calculation: The distance restraints from NOESY spectra, along with dihedral angle restraints derived from chemical shifts, are used in computational algorithms (e.g., simulated annealing) to calculate an ensemble of 3D structures consistent with the experimental data.
Functional Characterization by Electrophysiology
Electrophysiological assays are used to determine the effect of conopeptides on the activity of ion channels.
Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the ion channel of interest. The oocytes are then incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte expressing the target ion channel is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, and ionic currents are elicited by applying voltage steps or by the application of a ligand.
-
-
Conopeptide Application: The brominated conopeptide is applied to the oocyte via the perfusion system at various concentrations.
-
Data Analysis: The effect of the conopeptide on the ion channel activity (e.g., inhibition or potentiation of the current) is measured. Dose-response curves are generated to determine the IC50 or EC50 of the peptide.
Signaling Pathway Modulation by Conopeptides
Caption: General signaling pathway modulated by conopeptides at ion channels and GPCRs.
Conclusion and Future Directions
The presence of this compound in conopeptides represents a fascinating example of how nature utilizes post-translational modifications to expand the chemical and functional diversity of its molecular arsenal. While the discovery of this modification has opened up new avenues of research, this technical guide highlights that our understanding of its precise role in conopeptide structure and function is still in its nascent stages.
The most critical gap in our knowledge is the lack of direct, quantitative comparisons between brominated conopeptides and their non-brominated counterparts. Future research efforts should be directed towards:
-
Comparative Structure-Activity Relationship (SAR) Studies: The synthesis and comprehensive analysis of brominated and non-brominated conopeptide pairs are essential to delineate the specific contributions of the bromine atom to structure, target affinity, and selectivity.
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for tryptophan bromination in Conus will provide insights into the regulation of this PTM and may enable novel bioengineering approaches for peptide modification.
-
Exploration of Novel Brominated Conopeptides: Continued screening of Conus venoms, particularly from understudied species, is likely to reveal new conopeptides containing this compound, further expanding our knowledge of their diversity and therapeutic potential.
By addressing these key areas, the scientific community can unlock the full potential of this compound-containing conopeptides as valuable research tools and as leads for the development of novel therapeutics for a range of human diseases.
References
- 1. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Conus bandanus Conopeptide Belonging to the M-Superfamily Containing Bromotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-L-Tryptophan: A Versatile Building Block for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a significant scaffold in medicinal chemistry. Its unique physicochemical properties, conferred by the bromine substitution on the indole ring, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical characteristics, and its burgeoning role in the development of novel therapeutic agents. Particular focus is placed on its application in the design of 5-HT2A receptor antagonists for neurological disorders and its potential as an inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) for cancer therapy. This document aims to serve as a detailed resource, complete with experimental protocols, quantitative data, and visual representations of key biological pathways to facilitate further research and drug discovery efforts centered around this promising molecule.
Introduction
This compound is a non-proteinogenic amino acid that has garnered considerable attention in the field of drug discovery.[1] The introduction of a bromine atom at the 6-position of the indole ring significantly alters the electronic and steric properties of the tryptophan molecule, enhancing its binding affinity and selectivity for various biological targets.[2] This modification has been exploited to develop a range of derivatives with potential therapeutic applications, from treating neurological conditions to combating cancer.[3][4]
Naturally found in marine organisms, this compound and its derivatives are integral components of various bioactive peptides and alkaloids.[2] This natural precedent has inspired chemists to explore both chemical and enzymatic methods for its synthesis, enabling the production of this valuable building block for further derivatization and pharmacological evaluation.
This guide will delve into the synthetic methodologies for preparing this compound, explore its application in the development of 5-HT2A receptor antagonists and IDO1 inhibitors, and provide detailed experimental procedures and quantitative data to support researchers in this exciting area of therapeutic development.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemical purity, scalability, and environmental considerations.
Chemical Synthesis
Chemical synthesis typically involves the bromination of a protected L-tryptophan derivative. A general approach involves the following key steps:
-
Protection of the Amino and Carboxyl Groups: To prevent unwanted side reactions, the amino and carboxyl groups of L-tryptophan are typically protected. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.
-
Bromination of the Indole Ring: The protected tryptophan is then subjected to electrophilic bromination. Various brominating agents can be used, such as N-bromosuccinimide (NBS), to achieve regioselective bromination at the 6-position of the indole ring. Reaction conditions, including solvent and temperature, are optimized to maximize the yield of the desired isomer.
-
Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., acid treatment for Boc group removal and hydrolysis for ester cleavage) to yield this compound.
A representative workflow for the chemical synthesis is depicted below.
Enzymatic Synthesis
Enzymatic methods offer a highly stereoselective and environmentally friendly alternative to chemical synthesis. Tryptophan synthase and its engineered variants are commonly employed for this purpose.
A key enzymatic approach is the resolution of a racemic mixture of N-acetyl-6-bromotryptophan. This method involves the following steps:
-
Synthesis of Racemic N-acetyl-6-bromotryptophan: Racemic 6-bromotryptophan is first synthesized and then acetylated to yield N-acetyl-6-bromotryptophan.
-
Enzymatic Resolution: The racemic mixture is then treated with an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-6-bromotryptophan unreacted.
-
Separation: The resulting mixture of this compound and N-acetyl-D-6-bromotryptophan can then be separated based on their different physical and chemical properties.
Therapeutic Applications
The unique structure of this compound makes it a valuable starting material for the synthesis of various therapeutic agents. Two prominent areas of application are in the development of 5-HT2A receptor antagonists and IDO1 inhibitors.
5-HT2A Receptor Antagonists for Neurological Disorders
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Antagonists of this receptor can modulate serotonergic signaling and have shown therapeutic benefits.
Derivatives of 6-bromotryptamine, which can be synthesized from this compound, have been identified as potent 5-HT2A receptor antagonists. The 6-bromo substitution has been shown to be crucial for their activity.
Signaling Pathway of 5-HT2A Receptor Antagonism
Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. 5-HT2A receptor antagonists block the binding of serotonin to the receptor, thereby inhibiting this signaling pathway.
Quantitative Data for 6-Bromotryptamine Derivatives
The antagonist activity of a series of N-acylated 6-bromotryptamine derivatives against the 5-HT2A receptor has been evaluated. The data highlights the importance of the acyl chain length for antagonist potency.
| Compound | Acyl Chain | 5-HT2A Receptor Antagonist Activity (% Inhibition at 10 µM) |
| 6-Bromo-N-acetyltryptamine | C2 | ~20% |
| 6-Bromo-N-propionyltryptamine | C3 | ~40% |
| 6-Bromo-N-butyryltryptamine | C4 | ~55% |
| 6-Bromo-N-pentanoyltryptamine | C5 | ~70% |
| 6-Bromo-N-hexanoyltryptamine | C6 | ~85% |
| 6-Bromo-N-heptanoyltryptamine | C7 | ~60% |
| 6-Bromo-N-octanoyltryptamine | C8 | ~45% |
| Data adapted from a study on 6-bromotryptamine derivatives. The positive control, ketanserin tartrate, showed approximately 95% inhibition at the same concentration. |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a localized depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.
Tryptophan analogs are a major class of IDO1 inhibitors, and the unique structure of this compound makes it an attractive candidate for the development of novel IDO1 inhibitors.
Signaling Pathway of IDO1-Mediated Immune Suppression
IDO1-mediated tryptophan catabolism leads to two key immunosuppressive events:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the tumor microenvironment leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase in T cells. This results in T cell anergy and apoptosis, thereby suppressing the anti-tumor immune response.
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the Aryl Hydrocarbon Receptor (AHR) on various immune cells. Activation of AHR promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the function of effector T cells and natural killer (NK) cells.
Quantitative Data for IDO1 Inhibitors
While specific IC50 values for this compound as an IDO1 inhibitor are not yet widely reported in the literature, the IC50 values of other tryptophan-based and related IDO1 inhibitors provide a benchmark for the potency of this class of compounds.
| Inhibitor | Type | hIDO1 IC50 |
| Epacadostat | Hydroxyamidine | 12 nM (cell-based) |
| Navoximod (NLG-919) | Imidazoisoindole | ~50 nM |
| Indoximod | 1-Methyl-D-tryptophan | Indirect inhibitor (IC50 ~70 nM for mTORC1 resuscitation) |
| 3-Aryl Indole Derivative | Indole | 7 µM |
| This table presents a selection of IDO1 inhibitors and their reported potencies to illustrate the therapeutic potential of targeting this enzyme. |
Experimental Protocols
Protocol for 5-HT2A Receptor Antagonist Activity Assay (Calcium Flux)
This protocol describes a cell-based functional assay to determine the antagonist activity of 6-bromotryptamine derivatives on the 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Serotonin (5-HT)
-
Test compounds (6-bromotryptamine derivatives)
-
Positive control antagonist (e.g., Ketanserin)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the 5-HT2A expressing cells into the 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the prepared dilutions of the test compounds or positive control to the respective wells. Incubate for 15-30 minutes at room temperature. c. Prepare a solution of serotonin (agonist) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). d. Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. e. Inject the serotonin solution into the wells and continue to record the fluorescence signal for at least 60 seconds to capture the peak calcium response.
-
Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Normalize the data to the response of the vehicle control (serotonin stimulation only). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol for Enzymatic Resolution of Racemic N-acetyl-6-bromotryptophan
This protocol outlines a general procedure for the enzymatic resolution of racemic N-acetyl-6-bromotryptophan using an acylase.
Materials:
-
Racemic N-acetyl-6-bromotryptophan
-
Acylase from Aspergillus sp.
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Cobalt chloride (CoCl₂) solution (optional, as a cofactor)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Reaction Setup: Dissolve the racemic N-acetyl-6-bromotryptophan in the phosphate buffer. Adjust the pH to the optimal range for the acylase (typically around 7.5). Add the acylase enzyme and, if required, the CoCl₂ solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The goal is to reach approximately 50% conversion, indicating that the L-enantiomer has been fully hydrolyzed.
-
Work-up and Separation: a. Once the reaction is complete, stop the reaction by acidifying the mixture with HCl to a pH of around 2-3. This will precipitate the enzyme, which can be removed by centrifugation. b. Extract the aqueous solution with ethyl acetate. The N-acetyl-D-6-bromotryptophan will preferentially partition into the organic phase, while the more polar this compound will remain in the aqueous phase. c. Separate the layers. The aqueous layer containing this compound can be further purified, for example, by ion-exchange chromatography. The organic layer can be evaporated to recover the N-acetyl-D-6-bromotryptophan.
-
Analysis: Determine the enantiomeric excess (ee) of the final products using chiral HPLC.
Conclusion
This compound stands out as a highly versatile and valuable building block in the pursuit of novel therapeutic agents. Its amenability to both chemical and enzymatic synthesis provides a solid foundation for its widespread use in medicinal chemistry. The successful development of potent 5-HT2A receptor antagonists from 6-bromotryptamine derivatives underscores the potential of this scaffold in addressing complex neurological disorders. Furthermore, the emerging role of tryptophan analogs as IDO1 inhibitors opens up exciting new avenues for cancer immunotherapy, with this compound poised to be a key player in this field.
The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its derivatives. Continued investigation into the structure-activity relationships of these compounds and their mechanisms of action will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The future of drug discovery will likely see an expanded role for halogenated natural product scaffolds like this compound, driving innovation in the treatment of a wide range of human diseases.
References
The Emerging Potential of 6-Bromo-L-Tryptophan in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is emerging as a molecule of significant interest in the field of drug discovery. Naturally found in marine organisms as a post-translational modification in bioactive peptides, this compound and its derivatives are demonstrating a range of intriguing pharmacological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, covering its synthesis, biochemical properties, and potential therapeutic applications. We delve into its role as a precursor for novel pharmaceuticals, its interaction with key biological targets, and present detailed experimental protocols for its synthesis and evaluation. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this promising scaffold.
Introduction
Tryptophan and its metabolites play crucial roles in human physiology, most notably as a precursor to the neurotransmitter serotonin.[1] The introduction of a bromine atom at the 6-position of the indole ring of L-tryptophan creates a unique chemical entity with altered electronic and steric properties. This modification has been shown to impart novel biological activities, making this compound a compelling starting point for the development of new therapeutic agents.[2]
Naturally occurring peptides containing this compound, such as those found in the venom of cone snails, have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in the treatment of neurological disorders characterized by excitotoxicity.[3][4] Furthermore, synthetic derivatives are being explored for their effects on serotonin metabolism and transport, suggesting applications in mood disorders and other central nervous system conditions.[5]
This guide will explore the synthesis of this compound, summarize the available quantitative data on its biological activity, provide detailed experimental methodologies, and visualize key signaling pathways where this molecule may exert its effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of new drug candidates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | |
| Molecular Weight | 283.12 g/mol | |
| CAS Number | 52448-17-6 | |
| Appearance | Off-white solid | |
| Storage | Store at 0-8 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity, and stereospecificity.
Chemical Synthesis
A common chemical approach involves the Horner-Wadsworth-Emmons reaction of a glycine-derived phosphonate with 6-bromoindole-3-carbaldehyde to form a dehydroamino acid intermediate. This is followed by asymmetric hydrogenation using a chiral catalyst to yield the desired L-enantiomer.
Another established method is the enzymatic optical resolution of a racemic mixture of N-acetyl-6-bromotryptophan. This process utilizes an aminoacylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid.
Enzymatic Synthesis
A two-stage, two-cell enzymatic process has been developed for the synthesis of 6,6'-dibromoindigo, where the first stage involves the conversion of L-tryptophan to this compound. This whole-cell biotransformation utilizes engineered E. coli expressing tryptophan 6-halogenase and flavin reductase.
Biological Activities and Potential Therapeutic Targets
The unique structure of this compound makes it a versatile scaffold for interacting with various biological targets.
NMDA Receptor Antagonism
Conopeptides containing modified tryptophan residues have been identified as potent antagonists of the NMDA receptor. Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. The development of this compound-based NMDA receptor antagonists could offer a therapeutic strategy for these disorders.
Modulation of the Serotonergic System
Given its structural similarity to tryptophan, this compound is a candidate for modulating the serotonin synthesis pathway. The rate-limiting enzyme in this pathway is tryptophan hydroxylase (TPH). Inhibition of TPH can reduce serotonin levels and is a therapeutic strategy for conditions such as carcinoid syndrome. It is plausible that this compound or its derivatives could act as inhibitors of TPH or interact with the serotonin transporter (SERT), which is the primary target for many antidepressant medications.
Quantitative Data
While research into the specific biological activities of this compound is ongoing, preliminary data from related compounds provide a basis for its potential efficacy. Currently, there is a lack of comprehensive public data on the IC50, Ki, and binding affinity values for this compound itself against various targets. The following table presents data on a related conopeptide to illustrate the potential potency of such molecules.
| Compound | Target | Assay | Value | Source |
| Conantokin-R | NMDA Receptor | Inhibition of [³H]MK-801 binding | IC₅₀ = 93 nM |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives.
Enzymatic Synthesis of this compound (First Stage of 6,6'-Dibromoindigo Synthesis)
This protocol is adapted from the two-cell enzymatic synthesis of 6,6'-dibromoindigo.
Materials:
-
Engineered E. coli BL21(DE3) expressing a fusion of tryptophan 6-halogenase (SttH) and flavin reductase (Fre)
-
Luria-Bertani (LB) broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer
-
L-tryptophan
-
Sodium bromide
-
Glucose
Procedure:
-
Starter Culture: Inoculate a single colony of the engineered E. coli into 5 mL of LB broth with the corresponding antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Expression Culture: Inoculate 50 mL of LB broth with 1 mL of the overnight starter culture. Grow the cells at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Incubate the induced cultures at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Wash the cell pellets with PBS (pH 7.4) and resuspend in the reaction buffer.
-
Whole-Cell Biotransformation:
-
Resuspend the harvested cell pellet in the reaction buffer to a final OD600 of 10.
-
Add L-tryptophan to a final concentration of 1-2 g/L.
-
Add sodium bromide to a final concentration of 2-4 g/L.
-
Add glucose to a final concentration of 5 g/L.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
-
Product Isolation: After incubation, centrifuge the reaction mixture to pellet the cells. The supernatant containing this compound can then be collected for purification.
HPLC Purification of this compound
This is a general protocol for the reversed-phase HPLC purification of small molecules and peptides, which can be adapted for this compound.
Materials:
-
Crude this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (analytical or preparative)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Degas both buffers before use.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1 mL/min for analytical or as appropriate for preparative scale.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A typical gradient would be a linear increase in Buffer B from 5% to 95% over 30-60 minutes. The optimal gradient should be determined empirically.
-
-
Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.
-
Post-Purification Processing: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Purity Analysis: Confirm the purity of the final product by analytical HPLC and characterize its structure using mass spectrometry and NMR.
Biological Evaluation: NMDA Receptor Antagonism Assay
This protocol describes a method for assessing the NMDA receptor antagonist activity of a test compound by measuring the inhibition of [³H]MK-801 binding to rat brain membranes.
Materials:
-
Rat brain membranes
-
[³H]MK-801 (radioligand)
-
Test compound (e.g., this compound derivative)
-
Glutamate
-
Glycine
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains according to standard protocols.
-
Binding Assay:
-
In a final volume of 0.5 mL, incubate the rat brain membranes (50-100 µg of protein) with 5 nM [³H]MK-801 in the presence of 10 µM glutamate and 10 µM glycine.
-
Add varying concentrations of the test compound to determine its inhibitory effect.
-
Incubate at room temperature for 2 hours.
-
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value). Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).
Signaling Pathways and Mechanisms of Action
To visualize the potential mechanisms of action of this compound, we present diagrams of two key signaling pathways.
Serotonin Synthesis Pathway
This pathway illustrates the conversion of tryptophan to serotonin, a key neurotransmitter involved in mood regulation. This compound, as a tryptophan analog, could potentially inhibit Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in this pathway.
Caption: Serotonin synthesis pathway and potential inhibition by this compound.
NMDA Receptor Signaling and Excitotoxicity
This diagram illustrates the role of the NMDA receptor in synaptic transmission and how its overactivation can lead to excitotoxicity. Conopeptides containing this compound have been shown to antagonize this receptor, preventing excessive calcium influx.
Caption: NMDA receptor signaling and antagonism by this compound peptides.
Future Directions and Conclusion
This compound represents a fascinating and underexplored area of medicinal chemistry. The preliminary evidence of its involvement in key neurological pathways, combined with its natural occurrence in bioactive peptides, strongly suggests its potential as a scaffold for the development of novel therapeutics.
Future research should focus on:
-
Systematic evaluation of biological activity: Comprehensive screening of this compound and its derivatives against a panel of relevant biological targets, including various NMDA receptor subtypes and components of the serotonergic system.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives to understand how modifications to the this compound scaffold affect potency and selectivity.
-
Pharmacokinetic and toxicological profiling: In-depth studies to assess the drug-like properties of promising lead compounds.
-
Elucidation of precise mechanisms of action: Detailed molecular studies to understand how these compounds interact with their targets and modulate downstream signaling pathways.
References
- 1. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides Containing 6-Bromo-L-Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. 6-bromo-L-tryptophan, a naturally occurring amino acid found in various marine organisms, particularly in conotoxins, has garnered significant interest.[1][2][3] The presence of the bulky and electronegative bromine atom on the indole ring can significantly influence the peptide's conformational preferences, stability, and biological activity. A thorough understanding of these conformational effects is crucial for the rational design of novel peptide-based therapeutics with improved pharmacological profiles.
This technical guide provides an in-depth overview of the conformational analysis of peptides containing this compound. It covers the key experimental techniques, presents relevant data for analysis, and outlines detailed protocols for researchers in the field of drug discovery and peptide science.
The Influence of this compound on Peptide Conformation
The introduction of a bromine atom at the 6th position of the tryptophan indole ring can induce significant conformational changes in a peptide backbone. These changes are primarily due to steric and electronic effects:
-
Steric Hindrance: The bulky bromine atom can restrict the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the tryptophan side chain. This can favor specific rotameric populations and, in turn, influence the local backbone conformation.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the electron density of the indole ring, potentially influencing non-covalent interactions such as cation-π and stacking interactions with other aromatic residues. These interactions play a critical role in stabilizing specific secondary and tertiary structures.
-
Hydrophobicity: The bromo-substituent increases the hydrophobicity of the tryptophan side chain, which can impact peptide folding and interaction with biological membranes or hydrophobic pockets of target proteins.
While specific quantitative data on the conformational preferences of this compound in various peptide scaffolds is not extensively available in public literature, studies on tryptophan-rich peptides and conotoxins provide a framework for understanding these effects. The conformational ensemble of a peptide containing this compound is likely to be more constrained compared to its non-brominated counterpart.
Data Presentation
Quantitative data from conformational analysis provides crucial insights into the three-dimensional structure of peptides. Although specific data for this compound containing peptides is sparse, the following tables present representative data for tryptophan-containing peptides, which can serve as a baseline for comparison and for understanding the types of parameters that are measured.
Table 1: Representative ¹H NMR Chemical Shifts for Tryptophan Residues in Peptides.
| Proton | Chemical Shift Range (ppm) | Notes |
| NH | 7.5 - 8.5 | Highly dependent on hydrogen bonding and solvent exposure. |
| Hα | 4.0 - 5.0 | Sensitive to backbone conformation (φ, ψ angles). |
| Hβ | 3.0 - 3.5 | Chemical shifts of Hβ2 and Hβ3 are influenced by the χ1 torsion angle. |
| Hδ1 | 7.0 - 7.5 | Aromatic proton on the indole ring. |
| Hε3 | 7.2 - 7.8 | Aromatic proton on the indole ring. |
| Hζ2 | 7.5 - 8.0 | Aromatic proton on the indole ring. |
| Hζ3 | 7.1 - 7.6 | Aromatic proton on the indole ring. |
| Hη2 | 7.3 - 7.8 | Aromatic proton on the indole ring. |
Note: Chemical shifts can vary significantly based on the local environment, secondary structure, and neighboring residues. The presence of the 6-bromo substituent is expected to cause shifts in the aromatic protons of the indole ring.
Table 2: Typical Dihedral Angle Restraints for Tryptophan in Different Secondary Structures.
| Dihedral Angle | α-Helix (°) | β-Sheet (°) |
| φ | -60 ± 10 | -120 ± 20 |
| ψ | -45 ± 10 | +120 ± 20 |
| χ1 | -60, 180, 60 | -60, 180 |
Note: These are idealized values. Actual values are determined from NMR experiments (e.g., using Karplus relationships for coupling constants and NOE data). The steric bulk of the 6-bromo substituent may favor a subset of these rotamers.[4]
Table 3: Representative Far-UV Circular Dichroism (CD) Data for Peptides with Different Secondary Structures.
| Secondary Structure | Wavelength Minima (nm) | Wavelength Maxima (nm) |
| α-Helix | ~222, ~208 | ~192 |
| β-Sheet | ~218 | ~195 |
| Random Coil | ~195 | - |
Note: The contribution of the aromatic side chain of tryptophan (and its bromo-derivative) to the far-UV CD spectrum can be significant and should be considered during data analysis.[5]
Experimental Protocols
A comprehensive conformational analysis of peptides containing this compound involves several key experimental stages, from synthesis to structural elucidation.
Peptide Synthesis
Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the C-terminal of the peptide (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20-50% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling efficiency using a qualitative method like the Kaiser test.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups. The indole side chain of tryptophan is sensitive to oxidation, so scavengers like TIS are crucial.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffer solution) to a concentration of 0.5-2 mM.
-
Adjust the pH of the sample to the desired value.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the 3D structure.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve overlapping amide proton signals.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign all proton and carbon resonances using the TOCSY, NOESY, and HSQC spectra.
-
NOE Restraint Generation: Integrate the cross-peak volumes in the NOESY spectra to derive interproton distance restraints.
-
Dihedral Angle Restraint Generation: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ dihedral angle restraints using the Karplus equation.
-
-
Structure Calculation:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER).
-
These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures that are consistent with the experimental data.
-
Validate the quality of the calculated structures using programs like PROCHECK-NMR.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Protocol for CD Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The buffer should be transparent in the far-UV region.
-
Determine the accurate concentration of the peptide solution using UV absorbance or amino acid analysis.
-
-
CD Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire spectra at a controlled temperature.
-
-
Data Processing and Analysis:
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Computational Modeling
Molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic behavior and conformational landscape of the peptide.
Protocol for Computational Modeling:
-
System Setup:
-
Generate the initial structure of the peptide, either from experimental data or through de novo modeling.
-
Parameterize the this compound residue for the chosen force field (e.g., AMBER, CHARMM).
-
Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Molecular Dynamics Simulation:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to determine the dominant conformations, hydrogen bonding patterns, and dihedral angle distributions.
-
Calculate theoretical NMR and CD parameters from the simulation and compare them with experimental data for validation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the conformational analysis of a peptide containing this compound.
References
- 1. Characterization of a Novel Conus bandanus Conopeptide Belonging to the M-Superfamily Containing Bromotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel post-translational modification involving bromination of tryptophan. Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Circular dichroism spectra of calcium channel antagonist omega-conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemoenzymatic Synthesis of 6-Bromo-L-Tryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-L-tryptophan is a halogenated non-canonical amino acid of significant interest in drug discovery and chemical biology. Its incorporation into peptides and other bioactive molecules can enhance their potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of this compound, offering environmentally friendly and highly selective alternatives to traditional chemical synthesis. Two primary enzymatic strategies are presented: the direct halogenation of L-tryptophan using a whole-cell system expressing tryptophan 6-halogenase, and the condensation of 6-bromoindole with L-serine catalyzed by tryptophan synthase.
Chemoenzymatic Synthesis Strategies
The chemoenzymatic synthesis of this compound can be efficiently achieved through two principal routes, each leveraging the specificity of enzymes to control the reaction's outcome.
1. Whole-Cell Halogenation of L-Tryptophan: This approach utilizes engineered E. coli cells that express a tryptophan 6-halogenase (e.g., SttH from Streptomyces toxytricini) and a flavin reductase (e.g., Fre from E. coli). The flavin reductase is crucial for regenerating the reduced flavin adenine dinucleotide (FADH₂) cofactor required by the halogenase. This system allows for the direct and regioselective bromination of L-tryptophan at the C6 position of the indole ring.
2. Tryptophan Synthase-Catalyzed Condensation: This method employs the β-subunit of tryptophan synthase (TrpB), often from a thermophilic organism like Pyrococcus furiosus for enhanced stability, to catalyze the C-C bond formation between 6-bromoindole and L-serine. This enzymatic reaction produces enantiomerically pure L-6-bromotryptophan.
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize the key quantitative data for the two chemoenzymatic synthesis protocols.
Table 1: Whole-Cell Halogenation of L-Tryptophan
| Parameter | Value | Reference |
| Biocatalyst | E. coli expressing Fre-SttH fusion | [1] |
| Substrate 1 | L-Tryptophan | 1-2 g/L |
| Substrate 2 | Sodium Bromide (NaBr) | 2-4 g/L |
| Cell Density (OD₆₀₀) | 10 | [1] |
| Cofactor Regeneration | Glucose (5 g/L) for NADH production | [1] |
| Temperature | 30°C | [1] |
| Incubation Time | 24 hours | [1] |
| pH | ~7.0 (LB Broth) | |
| Agitation | 200 rpm |
Table 2: Tryptophan Synthase-Catalyzed Synthesis of 5-Bromotryptophan *
| Parameter | Value | Reference |
| Enzyme | Tryptophan Synthase β-subunit from Pyrococcus furiosus (TrpBPf0A9) | |
| Substrate 1 | 5-Bromoindole | - |
| Substrate 2 | L-Serine | - |
| Yield | 96% |
Experimental Protocols
Protocol 1: Whole-Cell Synthesis of this compound using Tryptophan 6-Halogenase
This protocol describes the use of an engineered E. coli strain to produce this compound from L-tryptophan.
1. Preparation of Recombinant E. coli Strain: a. Clone the gene for a tryptophan 6-halogenase (e.g., SttH) fused to a flavin reductase gene (e.g., fre) into a suitable expression vector (e.g., pET series). b. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow a starter culture of the recombinant strain overnight at 37°C in LB broth containing the appropriate antibiotic. d. Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression with IPTG (final concentration 0.1-1.0 mM) and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours. f. Harvest the cells by centrifugation (4,000 x g, 15 min, 4°C) and wash the cell pellet with phosphate-buffered saline (pH 7.4).
2. Whole-Cell Biotransformation: a. Resuspend the washed cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a final OD₆₀₀ of 10. b. Add L-tryptophan to a final concentration of 1-2 g/L. c. Add sodium bromide to a final concentration of 2-4 g/L. d. Add glucose to a final concentration of 5 g/L to facilitate NADH regeneration for the flavin reductase. e. Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours. f. Monitor the reaction progress by HPLC analysis of small aliquots. g. After the reaction, pellet the cells by centrifugation (4,000 x g, 15 min). The supernatant containing the product can be collected for purification.
Protocol 2: Enzymatic Synthesis of this compound using Tryptophan Synthase
This protocol is adapted from a high-yield synthesis of 5-bromotryptophan and can be optimized for this compound production.
1. Enzyme Preparation: a. Express and purify the β-subunit of tryptophan synthase (e.g., from Pyrococcus furiosus) according to standard protocols. Thermophilic enzymes can often be partially purified by heat treatment of the cell lysate.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing:
- 6-bromoindole (e.g., 10 mM)
- L-serine (e.g., 50 mM)
- Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 0.1 mM)
- Purified tryptophan synthase β-subunit
- Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) b. Incubate the reaction at an optimal temperature for the enzyme (e.g., 40°C for E. coli TrpS, potentially higher for thermophilic variants) for 12-24 hours. c. Monitor the formation of this compound by HPLC. d. Terminate the reaction by denaturing the enzyme (e.g., by adding acid or boiling) and proceed to purification.
Protocol 3: Purification of this compound
This protocol provides a general guideline for the purification of this compound from the reaction mixture using ion-exchange and reverse-phase chromatography.
1. Ion-Exchange Chromatography (Capture Step): a. Resin: Use a strong cation exchange resin (e.g., Dowex-50W). b. Equilibration: Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid). c. Loading: Adjust the pH of the reaction supernatant to be acidic (e.g., pH 3-4) to ensure the amino acid is protonated and binds to the resin. Load the sample onto the column. d. Washing: Wash the column with the equilibration buffer to remove unbound impurities. e. Elution: Elute the bound this compound using a buffer with a higher pH or higher salt concentration (e.g., 2 M ammonium hydroxide). f. Analysis: Analyze the collected fractions for the presence of the product by HPLC. Pool the fractions containing the pure product.
2. Reverse-Phase HPLC (Polishing Step): a. Column: Use a C18 reverse-phase column. b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: Run a linear gradient from a low percentage of B to a higher percentage to elute the product. The exact gradient will need to be optimized. e. Detection: Monitor the elution at 280 nm. f. Collection and Lyophilization: Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
Visualization of Workflows and Pathways
Experimental Workflows
Signaling Pathway: Mechanism of Action of Conotoxins Containing this compound
This compound is found in several conopeptides, which are neurotoxins from the venom of marine cone snails. These peptides are known to target and modulate the activity of various ion channels and receptors in the nervous system, leading to effects such as paralysis and analgesia.
Pathway Description:
Conotoxins containing this compound exert their effects by targeting key components of neuronal signaling at the synapse.
-
μ-Conotoxins physically block the pore of voltage-gated sodium channels (Nav), preventing the influx of sodium ions and thereby inhibiting the propagation of action potentials.
-
ω-Conotoxins block voltage-gated calcium channels (Cav), which inhibits the influx of calcium at the presynaptic terminal. This, in turn, prevents the release of neurotransmitters into the synaptic cleft.
-
α-Conotoxins act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. By blocking the binding of acetylcholine, they prevent the opening of the ion channel and subsequent depolarization of the postsynaptic neuron.
The presence of the bulky, electronegative bromine atom on the tryptophan residue can significantly influence the binding affinity and selectivity of these conotoxins for their respective targets. This makes this compound a valuable component in the design of novel therapeutic agents with tailored pharmacological profiles.
References
Application Notes and Protocols for the Incorporation of 6-Bromo-L-Tryptophan into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 6-bromo-L-tryptophan, a halogenated derivative of tryptophan, is of particular interest due to its presence in various marine natural products, such as conotoxins, which exhibit potent and selective pharmacological activities. The introduction of the bromine atom can significantly influence a peptide's conformation, hydrophobicity, metabolic stability, and receptor binding affinity. This document provides detailed application notes and protocols for the two primary methods of incorporating this compound into synthetic peptides: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and enzymatic incorporation.
Methods for Incorporation: A Comparative Overview
Choosing the appropriate method for incorporating this compound depends on several factors, including the desired peptide length, complexity, required purity, and available resources. Below is a comparative summary of the two main approaches.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Method (Late-Stage Halogenation) |
| Principle | Stepwise addition of amino acids, including Fmoc-6-bromo-L-tryptophan, to a solid support. | Post-synthetic modification of a tryptophan-containing peptide using a tryptophan halogenase enzyme. |
| Typical Yield | 10-50% (sequence dependent) | High conversion rates (often >90%) on suitable substrates. |
| Purity (Crude) | Variable, often requires extensive purification. | Generally high, with fewer side products related to amino acid modifications. |
| Cost | High, due to the cost of the modified amino acid and reagents. | Potentially lower for large-scale production, but requires enzyme expression and purification. |
| Time | Can be time-consuming, especially for long peptides. | Can be faster for the modification step, but requires upfront time for enzyme preparation. |
| Scalability | Well-established for a wide range of scales. | Scalability is dependent on enzyme production and stability. |
| Key Advantage | Precise control over the position of incorporation. | High selectivity and milder reaction conditions. |
| Key Disadvantage | Potential for side reactions and lower yields with complex sequences. | Substrate specificity of the enzyme can be a limitation. |
Experimental Protocols
Method 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-6-bromo-L-tryptophan)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).
-
If the Kaiser test is positive, repeat the coupling step.
-
Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Incorporation of Fmoc-6-bromo-L-tryptophan:
-
Follow the same coupling procedure as in step 3, using Fmoc-6-bromo-L-tryptophan. Due to potential steric hindrance, extending the coupling time to 4 hours or performing a double coupling may be necessary to achieve high efficiency. The use of a more potent coupling reagent like HATU may also be beneficial.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm its identity and purity.
-
Troubleshooting Low Coupling Efficiency of Fmoc-6-bromo-L-tryptophan:
Method 2: Enzymatic Late-Stage Bromination of a Tryptophan-Containing Peptide
This protocol describes the in-vitro enzymatic bromination of a synthetic peptide containing a C-terminal tryptophan residue using a tryptophan 6-halogenase.
Materials:
-
Purified tryptophan 6-halogenase (e.g., Thal)
-
Purified flavin reductase (e.g., PrnF)
-
Peptide substrate with a C-terminal tryptophan
-
FAD (Flavin adenine dinucleotide)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium bromide (NaBr)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Protease inhibitor cocktail
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Peptide substrate: 0.5 mM
-
Tryptophan 6-halogenase (Thal): 95 µM
-
Flavin reductase (PrnF): 2.5 U/mL
-
FAD: 1.0 µM
-
NADH: 50 mM
-
NaBr: 30 mM
-
Protease inhibitor cocktail (optional, to prevent peptide degradation)
-
-
Bring the final volume to 100 µL with 50 mM sodium phosphate buffer (pH 7.4).
-
-
Incubation: Incubate the reaction mixture at 25°C for 16-20 hours with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by LC-MS to observe the conversion of the starting peptide to the brominated product.
-
Reaction Quenching: Once the reaction is complete, quench it by adding an equal volume of acetonitrile or by heat inactivation of the enzymes (e.g., 95°C for 5 minutes).
-
Purification and Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Purify the supernatant containing the brominated peptide using RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Logical Workflow and Signaling Pathway Visualization
General Experimental Workflow for Peptide Synthesis and Analysis
The following diagram illustrates the general workflow from peptide synthesis to analysis.
Signaling Pathway Modulation by a this compound Containing Conotoxin
Many this compound-containing peptides, such as certain conotoxins, act as modulators of ion channels.[1][2] For example, some α-conotoxins target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission.[3] The diagram below illustrates a simplified signaling pathway at a synapse and the inhibitory action of such a conotoxin.
Conclusion
The incorporation of this compound into synthetic peptides offers a valuable avenue for the development of novel therapeutic agents and research tools. Both solid-phase peptide synthesis and enzymatic methods provide viable routes for accessing these modified peptides. The choice of method will depend on the specific requirements of the research project. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers to successfully synthesize and analyze peptides containing this unique and powerful amino acid analog.
References
- 1. α-Conotoxin Peptidomimetics: Probing the Minimal Binding Motif for Effective Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels [mdpi.com]
- 3. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of 6-bromo-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. It has been identified in marine natural products, such as in peptides from the venom of cone snails, and is of increasing interest in drug discovery and development due to its potential biological activities.[1] Accurate and reliable analytical methods for the detection and quantification of this compound in various matrices, including biological fluids and synthetic reaction mixtures, are crucial for advancing research in this area.
This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While validated methods specifically for this compound are not widely published, the following protocols have been developed based on established methods for tryptophan and its derivatives.[2][3][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | |
| Molecular Weight | 283.12 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
| CAS Number | 52448-17-6 |
Analytical Methods
The primary recommended methods for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with either a UV detector or a tandem mass spectrometer. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.
Method 1: RP-HPLC with UV Detection
This method is suitable for the analysis of relatively pure samples, such as those from synthetic reactions or for formulations. The indole ring of tryptophan and its derivatives exhibits strong UV absorbance around 280 nm.
Experimental Protocol
1. Sample Preparation:
-
For solid samples: Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the calibration range.
-
For aqueous solutions: If necessary, dilute the sample with the initial mobile phase to an appropriate concentration.
-
Filter all samples through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
3. Data Analysis:
-
Create a calibration curve by injecting a series of known concentrations of a this compound standard.
-
Quantify the amount of this compound in unknown samples by comparing their peak areas to the calibration curve.
Method 2: LC-MS/MS for Biological Samples
This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex matrices like plasma, serum, or tissue homogenates.
Experimental Protocol
1. Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., L-tryptophan-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
3. MRM Transitions:
-
Precursor Ion (Q1): m/z 283.0 (for [M+H]⁺ of this compound)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the carboxylic acid group or cleavage of the side chain.
4. Data Analysis:
-
Prepare a calibration curve using stripped matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of this compound and a constant concentration of the internal standard.
-
Quantify the analyte in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These are target values based on similar analyses of tryptophan and its derivatives and should be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.5 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Sample Handling and Stability
Tryptophan and its derivatives can be susceptible to oxidation, particularly when exposed to light. It is recommended to:
-
Store stock solutions and samples at -20 °C or -80 °C.
-
Use amber vials or protect samples from light.
-
Prepare fresh working solutions daily.
-
Consider the addition of antioxidants like ascorbic acid to samples if degradation is observed.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 6-Bromo-DL-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 6-Bromo-L-tryptophan and its D-enantiomer are valuable precursors for the synthesis of various natural products and potent therapeutic agents.[1] Enzymatic kinetic resolution offers a highly selective and environmentally benign method for obtaining these optically pure isomers from the racemic mixture. This document provides detailed application notes and protocols for the enzymatic resolution of racemic N-acetyl-6-bromo-DL-tryptophan using L-aminoacylase and D-aminoacylase.
Principle of the Method
The enzymatic resolution is based on the stereoselective hydrolysis of the N-acetyl group from one of the enantiomers in the racemic mixture of N-acetyl-6-bromo-DL-tryptophan.
-
L-Aminoacylase (e.g., from Aspergillus melleus or porcine kidney): This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound and unreacted N-acetyl-6-bromo-D-tryptophan. These two products can then be separated based on their different chemical properties.
-
D-Aminoacylase: Conversely, this enzyme specifically targets the D-enantiomer, producing 6-bromo-D-tryptophan and leaving N-acetyl-6-bromo-L-tryptophan.
The choice of enzyme dictates which enantiomer is deacylated. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.
Experimental Workflows
Logical Relationship of the Enzymatic Resolution Process
Caption: Logical workflow of the enzymatic resolution of racemic N-acetyl-6-bromo-DL-tryptophan.
Experimental Workflow for L-Aminoacylase Resolution
Caption: Experimental workflow for the resolution of racemic N-acetyl-6-bromo-DL-tryptophan using L-aminoacylase.
Protocols
Protocol 1: Synthesis of Racemic N-acetyl-6-bromo-DL-tryptophan
Materials:
-
6-Bromo-DL-tryptophan
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve 6-bromo-DL-tryptophan in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the concurrent addition of NaOH solution.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Acidify the solution to approximately pH 2 with HCl to precipitate the N-acetyl-6-bromo-DL-tryptophan.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Resolution using Porcine Kidney Acylase I (L-Aminoacylase)
Materials:
-
Racemic N-acetyl-6-bromo-DL-tryptophan
-
Porcine Kidney Acylase I
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC system with a chiral column for analysis
Procedure:
-
Prepare a solution of racemic N-acetyl-6-bromo-DL-tryptophan in 0.1 M phosphate buffer (pH 7.4). The concentration should be optimized but can typically range from 10 to 50 mg/mL.
-
Add CoCl₂·6H₂O to a final concentration of 0.5 mM.
-
Add Porcine Kidney Acylase I. The optimal enzyme concentration should be determined empirically (e.g., 1-5 mg of enzyme per 100 mg of substrate).
-
Incubate the mixture at 37°C with gentle stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The reaction should be stopped when approximately 50% of the starting material has been hydrolyzed.[1]
-
Once the desired conversion is reached, terminate the reaction by heating the mixture to 90°C for 5 minutes to denature the enzyme.
-
Cool the mixture to room temperature and centrifuge to remove the denatured protein.
-
Adjust the pH of the supernatant to 3.0 with HCl.
-
Extract the solution with ethyl acetate multiple times. The N-acetyl-6-bromo-D-tryptophan will be in the organic phase, while the this compound will remain in the aqueous phase.[1]
-
Purification of this compound: Adjust the pH of the aqueous phase to the isoelectric point of this compound (around pH 5-6) to induce crystallization. Filter the crystals, wash with cold water, and dry.
-
Purification of N-acetyl-6-bromo-D-tryptophan: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization.
Protocol 3: Enzymatic Resolution using D-Aminoacylase
Materials:
-
Racemic N-acetyl-6-bromo-DL-tryptophan
-
D-Aminoacylase (e.g., from Alcaligenes denitrificans)
-
Buffer system (e.g., Tris-HCl or phosphate buffer, optimal pH to be determined, typically around 7-8)
-
Metal ion cofactor (if required by the specific enzyme, e.g., Co²⁺ or Zn²⁺)
-
Separation materials (as in Protocol 2)
Procedure:
-
The general procedure is analogous to that of the L-aminoacylase resolution.
-
Dissolve the racemic substrate in the appropriate buffer.
-
Add the D-aminoacylase and any necessary cofactors.
-
Incubate at the optimal temperature for the enzyme (typically 30-40°C).
-
Monitor the reaction until ~50% conversion is achieved.
-
Work-up and separation of the resulting 6-bromo-D-tryptophan and N-acetyl-6-bromo-L-tryptophan would follow a similar principle to Protocol 2, with adjustments to pH for extraction and crystallization based on the properties of the products.
Data Presentation
The following tables summarize the expected inputs and outputs of the enzymatic resolution process. The specific quantitative values for yield and enantiomeric excess (e.e.) for 6-bromo-DL-tryptophan are not widely reported and should be determined experimentally.
Table 1: Reaction Parameters for Enzymatic Resolution
| Parameter | Porcine Kidney Acylase I | D-Aminoacylase |
| Substrate | N-acetyl-6-bromo-DL-tryptophan | N-acetyl-6-bromo-DL-tryptophan |
| Enzyme Source | Porcine Kidney | e.g., Alcaligenes denitrificans |
| pH | 7.4[1] | Typically 7.0 - 8.0 (to be optimized) |
| Temperature (°C) | 37[1] | Typically 30 - 40 (to be optimized) |
| Cofactor | CoCl₂ | To be determined (often Co²⁺ or Zn²⁺) |
| Reaction Monitoring | HPLC | HPLC |
| Typical Reaction Time | 24 - 72 hours | To be determined |
Table 2: Expected Products and Characterization Data
| Product | Theoretical Yield | Expected Enantiomeric Excess (e.e.) | Specific Rotation [α]D |
| From L-Acylase Resolution | |||
| This compound | < 50% | > 95% (to be determined) | To be determined |
| N-acetyl-6-bromo-D-tryptophan | < 50% | > 95% (to be determined) | To be determined |
| From D-Acylase Resolution | |||
| 6-Bromo-D-tryptophan | < 50% | > 95% (to be determined) | To be determined |
| N-acetyl-6-bromo-L-tryptophan | < 50% | > 95% (to be determined) | To be determined |
Note: The specific rotation of optically pure enantiomers must be determined experimentally. The enantiomeric excess of the resolved products can then be calculated using the formula: e.e. (%) = ([α]observed / [α]pure) x 100.
Conclusion
The enzymatic resolution of racemic N-acetyl-6-bromo-DL-tryptophan is an effective method for the preparation of the optically pure L- and D-enantiomers. The choice between L- and D-aminoacylase allows for the targeted synthesis of either enantiomer. The protocols provided herein offer a solid foundation for researchers to develop and optimize this valuable synthetic transformation. It is recommended that initial small-scale experiments are conducted to determine the optimal enzyme and substrate concentrations, as well as reaction times, for achieving high yields and enantiomeric purities.
References
Applications of 6-bromo-L-tryptophan in Neurochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Found naturally in marine organisms, this compound and peptides containing it have shown neuroactive properties, including the induction of a sleep-like state. In neurochemical research, this compound is emerging as a tool to investigate the kynurenine pathway of tryptophan metabolism, a critical pathway implicated in neuroinflammation, neurodegenerative diseases, and psychiatric disorders. Its structural similarity to tryptophan suggests its potential as a modulator of enzymes that metabolize tryptophan, such as Indoleamine 2,3-dioxygenase 1 (IDO1). Dysregulation of the kynurenine pathway and overexpression of IDO1 are linked to the production of neurotoxic metabolites, making IDO1 a significant therapeutic target.
This document provides detailed application notes on the use of this compound in neurochemical research, focusing on its role as a potential IDO1 inhibitor and its application in studying neuroinflammation and neuroprotection. While direct quantitative data on the inhibitory potency of this compound is still emerging, this guide provides protocols for its evaluation and use in relevant cellular models.
Application Note 1: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Background:
Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting enzyme of the kynurenine pathway, which catabolizes tryptophan into N-formylkynurenine.[1][2] Under inflammatory conditions, the expression and activity of IDO1 are upregulated, leading to a depletion of tryptophan and an accumulation of kynurenine and its downstream metabolites, some of which are neurotoxic (e.g., quinolinic acid).[3] Halogenated derivatives of tryptophan, such as 6-fluoro-DL-tryptophan and 6-nitro-L-tryptophan, have been shown to be effective inhibitors of IDO1. While specific inhibitory constants for this compound are not yet widely published, its structural similarity to these known inhibitors suggests it is a promising candidate for IDO1 inhibition studies.
Table 1: Inhibitory Activity of Tryptophan Analogs against Human IDO1
| Compound | Inhibition Type | Ki (µM) | Notes |
| 6-nitro-L-tryptophan | Competitive | 180 | Was not active as a substrate. |
| 5-bromo-DL-tryptophan | More active as inhibitor than substrate | Not specified | |
| 6-fluoro-DL-tryptophan | More active as inhibitor than substrate | Not specified |
Data on related compounds suggests the potential for this compound as an IDO1 inhibitor. Further experimental validation is required to determine its specific inhibitory constants.
Experimental Protocol 1: In Vitro IDO1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound on recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
This compound (test inhibitor)
-
Assay buffer (50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, methylene blue, catalase
-
p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent)
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and recombinant IDO1 enzyme in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle).
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA. This will also precipitate the enzyme.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add p-DMAB to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the concentration of kynurenine produced in each well based on a standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Visualization 1: IDO1 Inhibition Assay Workflow
References
- 1. Bromoalkaloids protect primary cortical neurons from induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Bioactivity of 6-Bromo-L-Tryptophan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive 6-bromo-L-tryptophan derivatives. It includes both chemical and enzymatic synthetic methodologies, quantitative bioactivity data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a naturally occurring, non-proteinogenic amino acid found in various marine organisms, particularly in peptides isolated from cone snails, sponges, and ascidians.[1][2] The incorporation of a bromine atom at the 6-position of the indole ring significantly influences the physicochemical properties of the parent amino acid, often leading to enhanced biological activity.[2] Derivatives of this compound have demonstrated a range of promising pharmacological activities, including antimicrobial, anticancer, and neuroactive properties, making them attractive scaffolds for drug discovery and development.[1][3]
Data Presentation: Bioactivity of 6-Bromo-Tryptophan Derivatives
The following table summarizes the quantitative bioactivity data for selected 6-bromo-tryptophan derivatives and related compounds.
| Compound/Derivative | Target/Assay | Bioactivity (IC50/Inhibition) | Reference |
| 6-bromo-N-propionyltryptamine | 5-HT2A Receptor Antagonist Activity (Calcium Flux Assay) | Stronger inhibition than 6-bromo-N-acetyltryptamine | |
| 6-bromo-N-hexanoyltryptamine | 5-HT2A Receptor Antagonist Activity (Calcium Flux Assay) | ~70% inhibition at 10 µM | |
| Tryptanthrin Derivative (10a) | MCF7/ADR, H522, M14, DU145 cancer cell lines | IC50 < 1 µM | |
| 6-Aminothiazole tryptanthrins (38b–c) | MCF-7, A549, and HeLa cancer cell lines | IC50 = 6.05–10.15 μM | |
| α-Methyltryptophan | Amino Acid Transporter ATB(0,+) | IC50 ≈ 250 µM | |
| NCR169C17–38 peptide (Trp replaced with 6-fluoro-Trp) | Antibacterial activity against E. coli | MIC = 1-8 µM | |
| Peptide P4 | Antibacterial activity against E. coli | IC50 ≈ 2 µM | |
| Peptide P4 | Antibacterial activity against B. subtilis | IC50 ≈ 0.1 µM |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a chemical synthesis route starting from 6-bromoindole.
Workflow for Chemical Synthesis of this compound
Caption: Chemical synthesis of this compound.
Materials:
-
6-bromoindole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
N-Benzoyl-2-diethoxyphosphorylglycine methyl ester
-
Sodium hydride (NaH)
-
Chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)
-
Hydrogen gas
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Synthesis of 6-Bromoindole-3-carboxaldehyde:
-
Dissolve 6-bromoindole in DMF.
-
Cool the solution to 0°C.
-
Add POCl3 dropwise and stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution).
-
Collect the precipitate, wash with water, and dry to obtain 6-bromoindole-3-carboxaldehyde.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Suspend NaH in anhydrous THF.
-
Add a solution of N-Benzoyl-2-diethoxyphosphorylglycine methyl ester in THF dropwise at 0°C.
-
Stir the mixture for 30 minutes.
-
Add a solution of 6-bromoindole-3-carboxaldehyde in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the dehydro-6-bromotryptophan derivative.
-
-
Asymmetric Hydrogenation and Deprotection:
-
Dissolve the dehydro-6-bromotryptophan derivative and the chiral rhodium catalyst in methanol.
-
Place the solution in a high-pressure reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture.
-
Dissolve the resulting N-benzoyl-6-bromo-L-tryptophan methyl ester in a mixture of methanol and aqueous NaOH.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the solution with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis using a tryptophan 6-halogenase.
Workflow for Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound.
Materials:
-
Recombinant E. coli strain overexpressing a tryptophan 6-halogenase (e.g., SttH) and a flavin reductase (Fre).
-
L-tryptophan
-
Potassium bromide (KBr)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NADH)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffer (pH 7.5)
-
Centrifuge
-
Chromatography system (e.g., HPLC)
Procedure:
-
Preparation of the Biocatalyst:
-
Inoculate a single colony of the recombinant E. coli strain into LB broth containing the appropriate antibiotic.
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation. The cell pellet can be used directly (whole-cell biocatalyst) or lysed to prepare a cell-free extract.
-
-
Enzymatic Bromination:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.5), L-tryptophan (e.g., 1-5 mM), KBr (e.g., 10-50 mM), FAD (e.g., 0.1 mM), and NADH (e.g., 2-10 mM).
-
Add the prepared biocatalyst (whole cells or cell-free extract) to the reaction mixture.
-
Incubate the reaction at 30°C with shaking for 24-48 hours. Monitor the progress of the reaction by HPLC.
-
-
Purification:
-
After the reaction is complete, centrifuge the mixture to remove the cells/cell debris.
-
The supernatant containing this compound can be purified using chromatographic techniques such as ion-exchange chromatography followed by preparative HPLC.
-
Signaling Pathway
5-HT2A Receptor Antagonism by 6-Bromotryptamine Derivatives
Several 6-bromotryptamine derivatives have been identified as antagonists of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a signaling cascade leading to various cellular responses. Antagonists block this activation.
Signaling Pathway of 5-HT2A Receptor and its Antagonism
Caption: Antagonism of the 5-HT2A receptor by 6-bromotryptamine derivatives.
Conclusion
The synthesis of this compound and its derivatives offers a rich area for chemical exploration and drug discovery. Both chemical and enzymatic methods provide viable routes to these valuable compounds. The diverse biological activities exhibited by these molecules, particularly as anticancer, antimicrobial, and neuroactive agents, underscore their potential for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.
References
Application Note: Purification of 6-Bromo-Tryptophan Enantiomers by Chiral HPLC
Introduction
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative separation of the enantiomers of 6-bromo-tryptophan. While the request specified diastereomers of 6-bromo-L-tryptophan, it is important to clarify that this compound is a single enantiomer. Diastereomers would only be present if a second chiral center was introduced through derivatization. This protocol, therefore, focuses on the more common requirement of separating the D- and L-enantiomers of 6-bromo-tryptophan, a critical step in the development of chiral drugs and biological probes. The method utilizes a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP), which has demonstrated high efficiency and resolution for the separation of halogenated tryptophan derivatives.[1]
Principle
The separation is achieved on a chiral stationary phase that allows for stereoselective interactions with the enantiomers of 6-bromo-tryptophan. The zwitterionic nature of the CSP facilitates enantiomeric recognition of amphoteric molecules like amino acids without the need for derivatization.[1][2] The mobile phase, consisting of a polar organic solvent with acidic and basic additives, is optimized to enhance the chiral recognition and achieve baseline separation of the D- and L-enantiomers.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 6-bromo-D,L-tryptophan at a concentration of 1 mg/mL in the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound to be purified in the mobile phase to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this application.
Table 1: HPLC Method Parameters
| Parameter | Analytical Separation | Preparative Separation |
| Column | CHIRALPAK® ZWIX(+) (150 x 4.6 mm, 3 µm) | CHIRALPAK® ZWIX(+) (250 x 20 mm, 5 µm) |
| Mobile Phase | 50 mM Formic Acid and 25 mM Diethylamine in Methanol/H₂O (98/2, v/v)[1] | 50 mM Formic Acid and 25 mM Diethylamine in Methanol/H₂O (98/2, v/v) |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Column Temp. | 25 °C | Ambient |
| Detection | UV at 220 nm or 280 nm | UV at 280 nm |
| Injection Vol. | 5 µL | 500 µL (or as determined by loading study) |
Data Analysis and Quantification
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation
The following table summarizes the expected chromatographic results for a similar compound, 6-chloro-D,L-tryptophan, on a Cinchona alkaloid-based zwitterionic CSP. These values can be used as a benchmark for the separation of 6-bromo-tryptophan enantiomers.
Table 2: Expected Chromatographic Performance for Halogenated Tryptophan
| Compound | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Separation Factor (α) | Resolution (R_s) |
| 6-chloro-D,L-Trp[1] | ~5.8 | ~7.2 | > 1.25 | > 2.0 |
Data is based on the separation of 6-chloro-D,L-tryptophan under similar conditions and is intended to be representative.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of 6-bromo-tryptophan enantiomers by HPLC.
Caption: Workflow for HPLC purification of 6-bromo-tryptophan enantiomers.
Conclusion
The described HPLC method provides an effective and reliable means for the separation of 6-bromo-tryptophan enantiomers. The use of a Cinchona alkaloid-based zwitterionic chiral stationary phase allows for excellent resolution and selectivity without the need for derivatization. This protocol is suitable for both analytical determination of enantiomeric purity and for preparative scale purification, making it a valuable tool for researchers and professionals in drug development and chemical synthesis.
References
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
preventing dehalogenation of 6-bromo-L-tryptophan during mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of 6-bromo-L-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the dehalogenation of this compound during mass spectrometry experiments.
Troubleshooting Guide: Preventing Dehalogenation of this compound
Dehalogenation of this compound is a common issue during mass spectrometry analysis, leading to the observation of ions corresponding to L-tryptophan and inaccurate quantification. This guide provides a systematic approach to minimizing this in-source fragmentation.
Issue: Significant Dehalogenation Observed in Mass Spectrum
If you are observing a prominent peak corresponding to the debrominated tryptophan molecule ([M-Br+H]⁺) and a weak or absent molecular ion peak for this compound, it is likely that in-source fragmentation is occurring.
dot
Caption: Troubleshooting workflow for preventing dehalogenation.
Primary Solution: Employ a Soft Ionization Technique
Hard ionization techniques can impart excess energy to the analyte, causing fragile bonds, such as the carbon-bromine bond, to break. Soft ionization methods are crucial for analyzing labile molecules like this compound with minimal fragmentation.[1][2]
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | Generates ions from a liquid solution by applying a high voltage. It is a very soft ionization technique.[3] | Highly Recommended. Well-suited for polar molecules like amino acids. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the analyte, causing desorption and ionization. It is also a soft ionization technique.[4] | Recommended. Excellent for biomolecules and can be less prone to in-source fragmentation than ESI under certain conditions. |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the solvent, which then transfers charge to the analyte. It is generally considered a soft ionization technique but can be more energetic than ESI.[1] | Viable Alternative. Can be effective for less polar compounds and may be a good option if ESI is problematic. |
Secondary Solutions: Optimize ESI Parameters
If dehalogenation persists even with a soft ionization technique like ESI, further optimization of the source parameters is necessary. The goal is to find a balance between efficient ionization and minimal fragmentation.
| Parameter | Recommendation | Rationale |
| Cone/Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | High voltages in this region can cause in-source collision-induced dissociation (CID). |
| Source/Capillary Temperature | Lower the temperature | Elevated temperatures can provide enough thermal energy to break the C-Br bond. |
| Spray Voltage | Optimize (typically lower) | While a sufficient voltage is needed for a stable spray, excessively high voltages can contribute to fragmentation. A spray voltage of around 2.5 kV has been used successfully for a similar compound, 7-bromo-L-tryptophan. |
| Nebulizer and Drying Gas Flow Rates | Optimize for stable signal | Proper gas flow is essential for efficient desolvation and ion formation. |
Tertiary Solution: Mobile Phase Modification
The composition of the mobile phase can influence the stability of the generated ions.
| Parameter | Recommendation | Rationale |
| Acid Modifier | Add a small amount of formic acid (e.g., 0.1%) | Acidification can help in the protonation of the analyte, leading to a more stable molecular ion. The use of 0.1% formic acid has been reported for the analysis of brominated tryptophan. |
Experimental Protocols
Protocol 1: ESI-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using Electrospray Ionization Mass Spectrometry.
dot
Caption: Experimental workflow for ESI-MS analysis.
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a mixture of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a 50:50 ratio.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
-
Mass Spectrometry (MS) Parameters (Starting Point):
-
Ionization Mode: ESI Positive.
-
Spray Voltage: 2.5 kV.
-
Source Temperature: Start at a low setting (e.g., 100-120 °C) and increase if necessary for desolvation.
-
Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) and gradually increase to optimize the signal of the molecular ion.
-
Nebulizer Gas Flow: Adjust for a stable spray.
-
Drying Gas Flow and Temperature: Optimize for efficient solvent evaporation without causing thermal degradation.
-
-
Data Acquisition and Analysis:
-
Monitor for the protonated molecular ion of this compound, which will appear as a characteristic isotopic doublet due to the presence of bromine ([M+H]⁺ at m/z 283 and 285 in an approximate 1:1 ratio).
-
Also, monitor for the protonated ion of L-tryptophan at m/z 205, which would indicate dehalogenation.
-
Optimize the MS parameters to maximize the intensity of the m/z 283/285 doublet while minimizing the intensity of the m/z 205 ion.
-
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a problem in the mass spectrometry of this compound?
A1: Dehalogenation is the loss of the bromine atom from the this compound molecule during the ionization process. This leads to the detection of an ion that is indistinguishable in mass from protonated L-tryptophan. This can lead to incorrect identification and inaccurate quantification of your target analyte.
Q2: I am still seeing dehalogenation even after lowering the cone voltage and source temperature. What else can I try?
A2: If optimizing ESI parameters is not sufficient, consider the following:
-
Switch to a different soft ionization technique: If available, try MALDI or APCI. These methods may impart energy to the molecule in a different way, potentially reducing dehalogenation.
-
Further optimize the mobile phase: Experiment with different modifiers or concentrations. In some cases, adding a small amount of a salt like ammonium acetate can help to form more stable adducts.
-
Check for instrument contamination: A dirty ion source can sometimes lead to increased fragmentation. Ensure the instrument is clean and properly maintained.
Q3: Is this compound expected to be unstable during ESI-MS?
A3: While the carbon-bromine bond on an aromatic ring is relatively strong, it can be labile under certain mass spectrometry conditions. However, studies on tryptophan-derived metabolites have shown that the presence of an α-carboxyl group, as in this compound, tends to suppress fragmentation compared to derivatives lacking this group. This suggests that with proper optimization, stable analysis is achievable.
Q4: How can I confirm that the peak I am seeing is due to dehalogenation and not just L-tryptophan contamination in my sample?
A4: This is an important consideration. To confirm dehalogenation:
-
Analyze a certified standard of this compound: This will help you to determine the baseline level of dehalogenation with your method.
-
Perform a blank injection: This will rule out any carryover from previous analyses.
-
Analyze a standard of L-tryptophan: This will confirm its retention time and mass spectral signature in your system. By comparing the retention time of the suspected dehalogenation product with that of the L-tryptophan standard, you can have more confidence in your assessment. If the retention times match, it is more likely to be contamination. If the peak appears at the same retention time as this compound but with the mass of L-tryptophan, it is indicative of in-source dehalogenation.
References
- 1. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
identifying and minimizing side-products in 6-bromo-L-tryptophan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side-products during the synthesis of 6-bromo-L-tryptophan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound and Presence of Multiple Brominated Isomers
-
Question: My reaction is producing a mixture of brominated tryptophan isomers (e.g., 5-bromo, 7-bromo, and di-bromo species) instead of the desired this compound, leading to a low yield of the target molecule. How can I improve the regioselectivity of the bromination?
-
Possible Causes & Solutions:
The indole ring of tryptophan is susceptible to electrophilic attack at multiple positions. The C3 position is the most reactive, but under brominating conditions, substitution can also occur at the C2, C5, C6, and C7 positions.[1][2] The lack of regioselectivity is a common challenge in the direct bromination of unprotected tryptophan.
Troubleshooting Steps:
-
Protecting Group Strategy: The introduction of a protecting group on the indole nitrogen can direct the bromination to the desired position and prevent side reactions. The tert-butyloxycarbonyl (Boc) group is highly recommended for its ability to prevent indole alkylation, a common side reaction.[3]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the product distribution. Milder brominating agents may offer better control over the reaction.
-
Reaction Conditions Optimization: Temperature, solvent, and reaction time are critical parameters. Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Purification Strategy: A robust purification method, such as preparative HPLC, is essential to separate the desired 6-bromo isomer from other brominated byproducts.
-
Issue 2: Observation of Oxidized Byproducts
-
Question: My analytical data (e.g., LC-MS) shows the presence of peaks corresponding to oxidized forms of tryptophan or the brominated product. What causes this and how can I prevent it?
-
Possible Causes & Solutions:
The indole ring of tryptophan is highly susceptible to oxidation, which can lead to the formation of various degradation products.[4][5] This can be exacerbated by the presence of certain reagents and reaction conditions.
Troubleshooting Steps:
-
Degassing of Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.
-
Use of Antioxidants/Scavengers: The addition of scavengers can help to quench reactive species that may cause oxidation.
-
Control of Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to minimize contact with atmospheric oxygen.
-
Light Protection: Protect the reaction mixture from light, as photo-oxidation can be a significant degradation pathway for tryptophan.
-
Issue 3: Formation of Alkylated Tryptophan Derivatives
-
Question: I am observing side-products that appear to be the result of alkylation on the indole ring. What is the source of these impurities?
-
Possible Causes & Solutions:
Alkylation of the indole ring can occur, especially in the presence of carbocations generated during the acid-catalyzed cleavage of other protecting groups used in the synthesis.
Troubleshooting Steps:
-
Indole Protection: The most effective way to prevent this side reaction is to protect the indole nitrogen. The Boc group is particularly effective at preventing alkylation.
-
Scavengers during Deprotection: If using acid-labile protecting groups elsewhere in the molecule, include scavengers in the deprotection cocktail to trap any carbocations that are formed.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products arise from a lack of regioselectivity during bromination, leading to a mixture of isomers such as 5-bromo-L-tryptophan, 7-bromo-L-tryptophan, and various di-brominated tryptophan derivatives. Other significant side-products include oxidized tryptophan species and, if other protecting groups are used, alkylated tryptophan derivatives.
-
Q2: How can I identify the different brominated isomers of L-tryptophan?
A2: A combination of analytical techniques is recommended for the unambiguous identification of isomers.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm their molecular weight.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the substitution pattern on the indole ring. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer.
-
-
Q3: Is it necessary to protect the alpha-amino and carboxyl groups of L-tryptophan during bromination?
A3: Yes, it is highly advisable to protect both the alpha-amino and carboxyl groups. This prevents unwanted side reactions at these functional groups, such as oxidation or racemization, and improves the overall yield and purity of the desired product. Common protecting groups for the amino group include Boc and Fmoc, while the carboxyl group is often protected as a methyl or ethyl ester.
Data Presentation
Table 1: Performance Comparison of Common Indole Protecting Groups
| Protecting Group | Synthesis Strategy Compatibility | Stability | Deprotection Conditions | Key Advantages | Common Side-Reactions Prevented |
| None (Unprotected) | Fmoc/Boc | Low | - | Simplicity | - |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Stable to base | Strong acid (e.g., TFA) | Excellent prevention of indole alkylation | Alkylation from Arg(Pbf/Pmc), tert-butylation |
| For (Formyl) | Boc | Stable to moderate acid | Base (e.g., piperidine) or strong acid (HF) with scavengers | Stable in Boc-SPPS | Potential for formyl group migration |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of the Indole Nitrogen of L-tryptophan Methyl Ester
-
Starting Material: L-tryptophan methyl ester.
-
Reagents: Di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), acetonitrile (MeCN).
-
Procedure:
-
Dissolve L-tryptophan methyl ester in acetonitrile.
-
Add DMAP (catalytic amount) to the solution.
-
Add (Boc)₂O (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-indole-Boc-L-tryptophan methyl ester.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound with integrated troubleshooting loop.
Caption: Troubleshooting logic for common side-products in this compound synthesis.
References
Technical Support Center: 6-Bromo-L-Tryptophan Solubility for Biological Assays
Welcome to the technical support center for 6-bromo-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a derivative of the amino acid L-tryptophan. The addition of a bromine atom to the indole ring increases the molecule's hydrophobicity, or tendency to repel water.[1] This makes it less soluble in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media compared to unmodified L-tryptophan.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a concentrated stock solution of this compound.[2] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can reduce the solubility of the compound. For other hydrophobic peptides and amino acid analogs, dimethylformamide (DMF) or acetonitrile can also be considered, but their compatibility with the specific biological assay must be verified.[3][4]
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: Directly dissolving this compound in cell culture medium is generally not recommended due to its poor aqueous solubility. This can lead to the formation of precipitates that can be toxic to cells and interfere with the assay. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the cell culture medium to the final desired concentration.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of amino acids, including tryptophan and its derivatives, is significantly influenced by pH. At its isoelectric point (pI), where the net charge of the molecule is zero, an amino acid typically has its lowest solubility. Adjusting the pH of the solution away from the pI, either to a more acidic or a more basic pH, will increase the net charge of the molecule and enhance its solubility in aqueous solutions.[5] For L-tryptophan, solubility dramatically increases at a pH below 2.5 or above 9.5. A similar principle applies to this compound.
Q5: Are there any safety precautions I should take when handling this compound and its solvents?
A5: Yes. Always handle this compound and any solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and the solvents being used for detailed safety information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Slow Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. 2. Lower Final Concentration: Reduce the final concentration of this compound in the assay. 3. Increase DMSO Concentration: If the assay allows, slightly increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells. | |
| Compound will not dissolve in the initial solvent | The incorrect solvent is being used, or the compound has very low solubility at room temperature. | 1. Solvent Selection: Confirm that a suitable organic solvent like high-purity DMSO is being used. 2. Gentle Heating and Sonication: Warm the solution to 37-60°C and use a sonicator to aid dissolution. For DMSO, one supplier specifies heating to 60°C with ultrasonication. | |
| Cloudiness or precipitation observed in the stock solution over time | The stock solution may be unstable, or the compound is precipitating out of solution upon storage. | 1. Fresh Stock Solutions: Prepare fresh stock solutions before each experiment. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. | |
| Inconsistent results between experiments | Variability in the preparation of the this compound solution. | 1. Standardized Protocol: Follow a consistent, detailed protocol for preparing the solution for every experiment. 2. Visual Inspection: Before use, always visually inspect the solution for any signs of precipitation. If present, warm and sonicate the solution to redissolve the compound. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and related compounds.
| Compound | Solvent | Solubility | Conditions | Citation |
| This compound | Dimethyl sulfoxide (DMSO) | 4.17 mg/mL (14.73 mM) | Ultrasonic and warming and heat to 60°C | |
| 6-Bromo-DL-tryptophan | Acetic Acid | Slightly soluble | Not specified | |
| 6-Bromo-DL-tryptophan | Dimethyl sulfoxide (DMSO) | Slightly soluble | Not specified | |
| 6-Chloro-L-tryptophan | Water | 50 mg/mL (209.49 mM) | Ultrasonic and warming and adjust pH to 12 with 1M NaOH and heat to 60°C | |
| L-Tryptophan | Water | 11.4 g/L (55.8 mM) | 25°C | |
| L-Tryptophan | Dimethyl sulfoxide (DMSO) | 7.69 mg/mL (37.65 mM) | Need ultrasonic | |
| L-Tryptophan | Water | 5 mg/mL (24.48 mM) | Ultrasonic and warming and heat to 60°C |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath or on a heat block set to 37-60°C for 10-15 minutes.
-
Intermittently vortex the tube during heating.
-
If solids persist, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer or Cell Culture Medium
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This slow addition method is crucial to prevent precipitation.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the final diluted solution immediately in your biological assay.
Signaling Pathways and Experimental Workflows
The biological activity of tryptophan and its analogs is often linked to their role in specific metabolic and signaling pathways. Below are diagrams illustrating a general workflow for improving solubility and two key signaling pathways where tryptophan metabolites are involved.
References
- 1. CAS 52448-17-6: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
assessing and improving the stability of 6-bromo-L-tryptophan in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and improving the stability of 6-bromo-L-tryptophan in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is a halogenated derivative of the essential amino acid L-tryptophan. It is used in various research applications, including its incorporation into recombinant proteins.[1] The stability of this compound in cell culture media is crucial because its degradation can lead to a decrease in the effective concentration, potentially impacting experimental outcomes and leading to misinterpretation of results. Furthermore, degradation products of tryptophan and its analogs can sometimes exhibit toxicity to cells.[2][3][4]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
Based on studies of L-tryptophan, the stability of this compound in cell culture media can be influenced by several factors:
-
Temperature: Higher temperatures, such as the standard 37°C used for cell culture, can accelerate the degradation of tryptophan and its analogs.[2]
-
Light Exposure: Tryptophan is susceptible to photodegradation, especially in the presence of photosensitizers like riboflavin, which is a common component of cell culture media.
-
pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of certain degradation reactions.
-
Oxygen and Reactive Oxygen Species (ROS): The presence of dissolved oxygen and ROS can lead to oxidative degradation of the indole ring of tryptophan.
-
Media Components: Certain components in the media, such as metal ions, can catalyze degradation reactions.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, they are likely to be similar to those of L-tryptophan. The primary degradation route for tryptophan is oxidation of the indole ring. This can lead to the formation of various byproducts. Another major metabolic route for tryptophan in biological systems is the kynurenine pathway, although the extent to which this occurs in cell culture media itself (without cells) is less clear.
Q4: How can I monitor the concentration of this compound in my cell culture media?
The most common and reliable methods for quantifying small molecules like this compound in complex biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques allow for the separation and quantification of the parent compound and can also be used to identify potential degradation products. Spectrophotometric methods have also been developed for tryptophan and may be adaptable for its brominated analog.
Q5: Are there any known metabolites of this compound I should be aware of?
This compound has been identified as a metabolite in biological systems and has been associated with certain health conditions like chronic kidney disease. While specific metabolic pathways in cell culture are not well-defined, it is plausible that cells could metabolize this compound, potentially through pathways similar to those for L-tryptophan.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in the cell culture medium. | - Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols section).- Prepare fresh media with this compound immediately before use.- Consider replenishing the media with fresh compound at regular intervals during long-term experiments.- Protect media from light by using amber bottles or covering flasks with aluminum foil. |
| Visible color change (e.g., yellowing or browning) of the cell culture medium after adding this compound. | Oxidative degradation of the tryptophan analog. Tryptophan degradation is a known cause of media discoloration. | - Minimize exposure of the media to light and oxygen.- Prepare stock solutions in a solvent like DMSO and add to the media just before use to minimize exposure to the aqueous environment.- Consider using a cell culture medium with reduced levels of photosensitizers like riboflavin if compatible with your cell line. |
| High variability in quantified concentrations of this compound between samples. | - Inconsistent sample handling and processing.- Pipetting errors.- Analytical method variability. | - Ensure thorough mixing of the media before taking aliquots.- Use calibrated pipettes and consistent pipetting techniques.- Validate your analytical method (e.g., HPLC, LC-MS/MS) for reproducibility. |
| Toxicity observed in cells treated with this compound. | - The compound itself may have cytotoxic effects at the concentrations used.- Formation of toxic degradation products. | - Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line.- Assess the stability of the compound under your experimental conditions. If significant degradation occurs, the observed toxicity might be due to the degradation products.- Mitigate degradation by following the recommendations for improving stability. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Calibrated pipettes and sterile tips
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Stock Solution:
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Spike the Cell Culture Media:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and non-toxic to the cells.
-
-
Aliquot Samples:
-
Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate. Create aliquots for each time point to be tested.
-
-
Incubation:
-
Place the samples in a 37°C incubator with 5% CO₂.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing:
-
For each time point, transfer an aliquot of the spiked media for analysis.
-
If the media contains serum, protein precipitation may be necessary. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Potential Degradation Pathway of Tryptophan Analogs
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [pubmed.ncbi.nlm.nih.gov]
strategies to prevent oxidation of 6-bromo-L-tryptophan during handling
Welcome to the technical support center for 6-bromo-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for preventing the oxidation of this compound during handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
A1: this compound is a synthetic derivative of the essential amino acid L-tryptophan.[1] Like L-tryptophan, it contains an indole ring, which is an electron-rich aromatic system. This indole ring is susceptible to oxidation, a process that can be initiated by factors such as exposure to oxygen, light, and heat. The presence of the bromine atom on the indole ring can influence its chemical reactivity, but the fundamental susceptibility to oxidation remains.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary factors that can induce oxidation of this compound are:
-
Atmospheric Oxygen: The indole ring can react with molecular oxygen, especially in the presence of light or metal catalysts.
-
Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate photo-oxidation reactions.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metal ions can act as catalysts for oxidation reactions.
-
Reactive Oxygen Species (ROS): Peroxides, superoxides, and hydroxyl radicals are highly reactive and can readily oxidize the indole ring.
Q3: How should I store solid this compound to minimize oxidation?
A3: To ensure the long-term stability of solid this compound, it is recommended to:
-
Store at low temperatures: For long-term storage, -20°C is recommended. Some suppliers suggest that storage at -80°C can extend the shelf life up to two years.[3]
-
Protect from light: Store the compound in an amber or opaque vial.[4]
-
Store under an inert atmosphere: If possible, store the vial in a desiccator or glove box backfilled with an inert gas like argon or nitrogen.
-
Keep desiccated: Store with a desiccant to prevent moisture absorption, which can facilitate degradation.[4]
Q4: I need to prepare a solution of this compound. What precautions should I take?
A4: When preparing solutions, the following precautions are crucial:
-
Use deoxygenated solvents: Degas your solvent by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Work under an inert atmosphere: If possible, prepare the solution in a glove box or using Schlenk line techniques.
-
Protect from light: Use amber-colored glassware or wrap your glassware in aluminum foil.
-
Use freshly prepared solutions: It is best to prepare solutions fresh for each experiment to minimize the risk of degradation.
-
Consider adding antioxidants: For applications where it will not interfere with your experiment, adding a small amount of an antioxidant like ascorbic acid can help protect the compound in solution.
Q5: Can I use antioxidants to protect this compound in my experiments?
A5: Yes, antioxidants can be effective in preventing the oxidation of tryptophan and its derivatives. Common antioxidants include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
N-acetyl-L-tryptophan
The choice of antioxidant will depend on the specific requirements of your experiment, including solubility and potential for interference. It is advisable to run a small-scale pilot experiment to ensure the antioxidant is compatible with your system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellowing of solid compound or solution | Oxidation of the indole ring. | Discard the discolored material as it may contain impurities. For future use, ensure proper storage conditions (low temperature, protection from light, inert atmosphere). For solutions, prepare them fresh using deoxygenated solvents. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, aliquot it into smaller, single-use vials, purge with inert gas, and store at -80°C. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS) | Formation of oxidation byproducts. | Confirm the identity of the unexpected peaks by mass spectrometry. Common oxidation products of tryptophan include kynurenine and N-formylkynurenine. Review handling procedures to identify and eliminate sources of oxidation. |
| Loss of biological activity | Oxidation of this compound may alter its structure and function. | Implement stringent anti-oxidation handling procedures. Consider the use of a compatible antioxidant in your experimental buffer. |
Quantitative Data on Stability
| Condition | Solvent | Temperature | Atmosphere | Light Exposure | Observed Degradation (Illustrative) |
| 1 | Water | 25°C | Air | Ambient light | High |
| 2 | Water | 25°C | Air | Dark | Moderate |
| 3 | Water | 25°C | Nitrogen | Dark | Low |
| 4 | Water | 4°C | Air | Dark | Low to Moderate |
| 5 | Water | -20°C | Air | Dark | Very Low |
| 6 | Solid | 25°C | Air | Ambient light | Moderate |
| 7 | Solid | -20°C | Inert Gas | Dark | Negligible |
This table is for illustrative purposes based on the known stability of L-tryptophan. The actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Handling Solid this compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: If available, transfer the container to a glove box filled with an inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the compound in the glove box. If a glove box is not available, open the container in a fume hood and minimize the time the solid is exposed to the atmosphere.
-
Storage of Aliquots: If the entire amount is not used, promptly reseal the original container, preferably after flushing with an inert gas. For frequent use, it is advisable to prepare smaller aliquots in separate vials to avoid repeated exposure of the main stock to the atmosphere.
-
Final Storage: Return the main container and any aliquots to the recommended storage condition (-20°C or -80°C), protected from light.
Protocol 2: Preparation of a Stock Solution of this compound
-
Solvent Degassing: Take the required volume of the desired solvent in a flask. Degas the solvent by sparging with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use three cycles of the freeze-pump-thaw method.
-
Weighing: Weigh the required amount of this compound using the procedure described in Protocol 1.
-
Dissolution under Inert Atmosphere: In a glove box or using a Schlenk line, add the weighed solid to a flask. Add the deoxygenated solvent to the flask via a cannula or a syringe.
-
Mixing: Gently swirl or stir the solution until the solid is completely dissolved. If necessary, sonication can be used, but avoid excessive heating.
-
Light Protection: Throughout the process, ensure the flask is protected from light by wrapping it in aluminum foil or using amber glassware.
-
Storage of Solution: If the solution is not for immediate use, it should be stored in a tightly sealed container, with the headspace flushed with inert gas, at -80°C. For best results, prepare fresh solutions for each experiment.
Visualizations
Caption: Workflow for handling solid this compound and preparing solutions to prevent oxidation.
Caption: Factors contributing to the oxidation of this compound and corresponding preventive strategies.
References
optimizing codon usage for efficient incorporation of 6-bromo-L-tryptophan.
Welcome to the technical support center for optimizing the incorporation of the non-canonical amino acid (ncAA) 6-bromo-L-tryptophan. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into a protein?
A1: The site-specific incorporation of this compound relies on the expansion of the genetic code.[1] This is achieved by repurposing a codon, typically the amber stop codon (UAG), to encode the ncAA.[2][3] The core components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal aaRS is engineered to specifically recognize and attach this compound to the orthogonal tRNA. This charged tRNA then recognizes the UAG codon on the mRNA during translation, inserting this compound at the desired position in the protein sequence.[3][4]
Q2: Why is codon optimization of my target gene important for this process?
A2: Codon optimization is crucial for maximizing the expression of your target protein in a heterologous host, such as E. coli. Different organisms exhibit codon usage bias, meaning they prefer certain codons over others for the same amino acid. If your gene contains codons that are rare in the expression host, it can lead to translational stalling, premature termination, and significantly reduced protein yield. By optimizing the codons (excluding the designated UAG codon) to match the host's preference, you increase the overall efficiency of protein translation, which in turn improves the yield of the final protein containing this compound.
Q3: Which orthogonal aaRS/tRNA pair should I choose for this compound?
A3: The ideal orthogonal pair should exhibit high specificity and efficiency for this compound. Researchers have successfully engineered tryptophanyl-tRNA synthetase (TrpRS) and pyrrolysyl-tRNA synthetase (PylRS) systems for this purpose. It is recommended to use an aaRS/tRNA pair that has been specifically evolved or selected for tryptophan analogs to ensure high fidelity and minimize misincorporation of natural amino acids.
Q4: How can I verify that this compound has been successfully incorporated?
A4: The most definitive method for verification is mass spectrometry (MS). By analyzing the intact protein or digested peptide fragments, you can detect the mass shift corresponding to the incorporation of a bromine atom, confirming the presence of this compound at the specified site.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Full-Length Protein Expression | 1. Codon Bias: The target gene contains codons that are rare in the expression host, hindering translation. 2. Toxicity: The overexpressed orthogonal components or the ncAA itself may be toxic to the cells. 3. Inefficient Orthogonal System: The aaRS/tRNA pair has low activity or expression levels. | 1. Codon-Optimize Gene: Re-synthesize the gene of interest using codons optimized for the expression host (e.g., E. coli K12). 2. Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C), reduce inducer concentration (e.g., IPTG), and optimize the concentration of this compound in the media (typically 1-2 mM). 3. Use Stronger Promoters: Ensure the orthogonal aaRS/tRNA pair is expressed from a vector with a strong, inducible promoter. |
| High Levels of Truncated Protein | 1. Inefficient Stop Codon Suppression: The host's release factor (RF1 in E. coli) is outcompeting the orthogonal tRNA for the amber (UAG) stop codon. 2. Insufficient ncAA: The intracellular concentration of charged orthogonal tRNA is too low. | 1. Use Engineered Host Strain: Employ an E. coli strain with a deleted or down-regulated RF1 gene to reduce termination efficiency at the UAG codon. 2. Increase Orthogonal System Expression: Increase the copy number or use a stronger promoter for the plasmid expressing the aaRS and tRNA. 3. Optimize ncAA Concentration: Ensure an adequate supply of this compound (e.g., 1-2 mM) is added to the growth media upon induction. |
| Wild-Type Amino Acid Misincorporation | 1. Lack of Orthogonality: The engineered aaRS is not entirely specific and can charge the orthogonal tRNA with a natural amino acid (e.g., tryptophan). 2. Endogenous System Cross-Reactivity: The orthogonal tRNA is recognized by a native host aaRS. | 1. Use a Highly Specific Orthogonal Pair: Select an aaRS/tRNA pair that has undergone rigorous directed evolution for specificity towards tryptophan analogs. 2. Characterize Fidelity: Perform mass spectrometry analysis to quantify the level of misincorporation. If high, a different orthogonal system may be required. |
Experimental Protocols & Data
**General Experimental Workflow
The overall process involves gene design, cloning, protein expression in the presence of the ncAA, and verification.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Incorporation of 6-bromo-L-tryptophan
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and frequently asked questions to overcome challenges associated with the low-fidelity in vivo incorporation of the non-canonical amino acid (ncAA) 6-bromo-L-tryptophan (6-Br-L-Trp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a derivative of the natural amino acid L-tryptophan where a bromine atom is attached to the 6th position of the indole ring. It is a non-proteinogenic, or unnatural, amino acid. Its incorporation into proteins is valuable for several reasons:
-
Structural Probes: The heavy bromine atom can serve as an anomalous X-ray scattering probe for solving protein crystal structures.
-
Photocrosslinking: Halogenated tryptophans can be used in photocrosslinking experiments to map protein-protein or protein-nucleic acid interactions.
-
Altering Protein Properties: The bulky and electronegative bromine atom can modify the chemical and physical properties of a protein, aiding in the study of protein folding, stability, and function.[1]
-
Natural Product Synthesis: 6-Br-L-Trp is found in marine natural products, and its incorporation can be a step towards the biosynthesis of novel therapeutic compounds.[2]
Q2: What does "low fidelity" mean in the context of 6-Br-L-Trp incorporation?
A2: Low fidelity refers to two primary issues encountered during the process of genetically encoding an ncAA:
-
Mis-incorporation of Canonical Amino Acids: The engineered aminoacyl-tRNA synthetase (aaRS), which is supposed to exclusively charge its cognate tRNA with 6-Br-L-Trp, also recognizes and loads the natural L-tryptophan. This results in a heterogeneous protein population where the target site contains a mix of 6-Br-L-Trp and Trp.
-
Low Incorporation Efficiency: The overall yield of the desired protein containing the ncAA is significantly lower than the wild-type protein. This can be due to poor recognition of the ncAA by the engineered aaRS, cytotoxicity of the ncAA, or inefficient suppression of the target codon (e.g., the amber stop codon, UAG).[3]
Q3: What is the fundamental technology used to incorporate 6-Br-L-Trp into proteins?
A3: The most common method is the site-specific incorporation via genetic code expansion.[4] This technique relies on an "orthogonal translation system" (OTS), which consists of a matched pair of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that are engineered to function independently of the host cell's own synthetases and tRNAs.[5] The system works as follows:
-
A "blank" codon, typically the amber stop codon (UAG), is introduced into the gene of interest at the desired incorporation site.
-
The host organism (e.g., E. coli) is transformed with plasmids expressing the engineered, orthogonal aaRS and its cognate suppressor tRNA (tRNACUA).
-
The host is cultured in media supplemented with 6-Br-L-Trp.
-
The orthogonal aaRS specifically recognizes and attaches 6-Br-L-Trp to the orthogonal tRNA.
-
During translation, when the ribosome encounters the UAG codon, the charged suppressor tRNACUA delivers 6-Br-L-Trp, allowing protein synthesis to continue.
Troubleshooting Guide
Q4: My protein yield is extremely low or non-existent after induction. What are the common causes and how can I fix it?
A4: Low protein yield is a frequent challenge. Here are the potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Toxicity of 6-Br-L-Trp | Lower the concentration of 6-Br-L-Trp in the growth media (e.g., start with 1 mM). Lower the induction temperature (e.g., 25°C) and shorten the expression time. |
| Inefficient aaRS | The engineered aaRS may have low activity for 6-Br-L-Trp. Sequence the aaRS plasmid to confirm no mutations occurred. Consider using a different, reported aaRS variant known to accept halogenated tryptophans, such as a chimeric Phenylalanyl-tRNA synthetase (chPheRS). |
| Poor Codon Suppression | The efficiency of amber (UAG) codon suppression can be context-dependent. If possible, try moving the UAG codon to a different position in your gene. Additionally, increasing the copy number of the suppressor tRNA plasmid can sometimes improve yields. |
| Insufficient 6-Br-L-Trp Uptake | Ensure the E. coli strain used is suitable. Strains engineered for improved L-tryptophan production or uptake may be beneficial. |
| Plasmid Instability | Confirm the presence of all plasmids post-induction. Maintain appropriate antibiotic selection throughout the culture growth. |
Q5: Mass spectrometry analysis shows my purified protein is a mix of both 6-Br-L-Trp and natural Tryptophan at the target site. How can I improve fidelity?
A5: This indicates your orthogonal aaRS is not specific enough and is cross-reacting with endogenous L-tryptophan.
| Potential Cause | Troubleshooting Steps |
| Promiscuous aaRS Active Site | The fundamental issue is that the engineered aaRS active site can still accommodate natural tryptophan. The long-term solution is to perform further directed evolution or site-directed mutagenesis of the aaRS to improve selectivity for the brominated analog. |
| Competition from Endogenous Trp | Use a tryptophan auxotrophic E. coli strain, which cannot synthesize its own tryptophan. Grow the cells in a minimal medium with a carefully controlled, limited amount of tryptophan to allow for initial cell growth, then switch to a tryptophan-free medium containing 6-Br-L-Trp upon induction. |
| High Intracellular Trp Levels | Even in auxotrophs, Trp from the initial growth phase or from complex media components (like yeast extract) can compete. Ensure a thorough wash step when switching from growth media to induction media to remove residual tryptophan. |
| Editing by aaRS | Some aaRSs have proofreading or editing domains that can remove incorrectly charged amino acids. While less common for engineered systems, ensure the parental aaRS used for engineering does not have a hyperactive editing function for analogs. |
Quantitative Data Presentation
Successful incorporation of 6-Br-L-Trp can be unequivocally confirmed by mass spectrometry, which detects the mass shift caused by replacing a tryptophan residue (C₁₁H₁₂N₂O₂) with a this compound residue (C₁₁H₁₁BrN₂O₂). This corresponds to the replacement of one hydrogen atom (1.008 Da) with one bromine atom (average isotope mass ~79.904 Da).
The table below summarizes expected and reported mass spectrometry results for the incorporation of 6-Br-L-Trp into Superfolder Green Fluorescent Protein (sfGFP), as demonstrated in recent literature.
| Protein Product | Description | Expected Mass (Da) | Observed Mass (Da) | Citation |
| sfGFP-151-Trp | Wild-type sfGFP with Trp at position 151 | 27015 | 27015 | , |
| sfGFP-151-6BrW | sfGFP with 6-Br-L-Trp at position 151 | 27093 | 27093 | , |
Note: Expected mass is calculated based on the reported sfGFP sequence and the isotopic mass difference between Br and H.
Experimental Protocols & Visualizations
General Workflow for 6-Br-L-Trp Incorporation
The diagram below outlines the general workflow for setting up an E. coli expression system for incorporating 6-Br-L-Trp.
Key Method: Site-Specific Incorporation via Amber Suppression
Objective: To express a target protein in E. coli with 6-Br-L-Trp incorporated at a specific site in response to an amber (UAG) stop codon. This protocol is adapted from methodologies reported for halogenated tryptophans.
Materials:
-
E. coli strain BL21(DE3)
-
Plasmid 1: pUltra vector expressing an engineered chimeric Phenylalanyl-tRNA synthetase (e.g., chPheRS3 or chPheRS4) and its cognate tRNA (chPheT).
-
Plasmid 2: pET-based vector (e.g., pET22b) containing the protein of interest with a UAG codon at the desired incorporation site and a purification tag (e.g., His₆-tag).
-
Growth Media: 2YT for overnight cultures; M9 minimal media supplemented with glucose (M9G) for expression.
-
Supplements: Appropriate antibiotics, this compound (1 M stock in 1 M NaOH, sterile filtered), IPTG (1 M stock).
Protocol:
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with both the pUltra-chPheRS/tRNA plasmid and the pET-GeneOfInterest-TAG plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of 2YT medium containing the required antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9G medium (supplemented with antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the incubator temperature to 30°C and continue to shake for 16-24 hours.
-
Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm successful incorporation and protein purity via SDS-PAGE and verify the mass using ESI-MS.
Logic Diagram: Troubleshooting Fidelity Issues
This diagram illustrates the decision-making process when encountering low fidelity (i.e., high mis-incorporation of natural tryptophan).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of 6-bromo-L-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with 6-bromo-L-tryptophan in cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: The cytotoxic potential of this compound can be cell-line dependent and context-specific. While some studies on tryptophan analogs have demonstrated anti-proliferative and cytotoxic effects on cancer cell lines, a clinical trial protocol has indicated that this compound did not exhibit toxic effects in certain in vitro and in vivo experiments.[1] Tryptophan analogs can be mistakenly transported into tumor cells, which often have an increased number of amino acid transporters, potentially leading to cytotoxic effects.[2]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: Based on studies of L-tryptophan and its analogs, potential mechanisms of cytotoxicity could include:
-
Induction of Oxidative Stress: L-tryptophan and its degradation products can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and lipid peroxidation, while decreasing cellular antioxidant defenses.[3][4][5] This can lead to cellular damage and apoptosis.
-
Metabolic Conversion to a Toxic Byproduct: Similar to how Boc-7-hydroxy-L-tryptophan is converted to the neurotoxin 5,7-dihydroxytryptamine, it is possible that this compound could be metabolized within the cell to a more toxic compound.
-
Interference with Tryptophan Metabolism: As an analog, this compound may interfere with essential pathways that require tryptophan. Tryptophan deprivation is known to halt the cell cycle and sensitize activated T cells to apoptosis.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: To mitigate cytotoxicity, consider the following strategies:
-
Co-treatment with Antioxidants: The use of a cell-culture-compatible antioxidant, such as α-ketoglutaric acid, has been shown to be effective in reducing the toxicity of tryptophan degradation products. N-acetylcysteine (NAC) is another commonly used antioxidant that can be tested.
-
Dose-Response and Time-Course Optimization: Perform a thorough dose-response and time-course study to identify the optimal concentration and incubation time that achieves the desired experimental outcome with minimal toxicity.
-
Cell Line Selection: Be aware that different cell lines can have varying sensitivities to tryptophan analogs. This may be due to differences in metabolism or expression of amino acid transporters.
-
Serum Concentration: The concentration of serum in your culture medium can influence cytotoxicity. Ensure you are using the recommended serum concentration for your specific cell line.
Q4: Can the stability of this compound in culture media affect cytotoxicity?
A4: Yes, the stability of tryptophan and its analogs in cell culture media can be a factor. Tryptophan can degrade, especially with prolonged storage at room temperature or exposure to light, forming products that are toxic to cells. It is advisable to prepare fresh solutions of this compound and minimize its exposure to light and elevated temperatures.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High cell death observed shortly after treatment. | The concentration of this compound may be too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value. Start with a lower concentration range. |
| The cell line may be particularly sensitive to oxidative stress. | Co-treat with a range of concentrations of an antioxidant like N-acetylcysteine (NAC) or α-ketoglutaric acid. | |
| The compound may have degraded in the culture medium, forming toxic byproducts. | Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution and treated cultures from light. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Differences in incubation time. | Strictly adhere to the planned incubation times for all experimental and control groups. | |
| Degradation of the this compound stock solution. | Aliquot the stock solution upon preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Desired biological effect is not observed at non-toxic concentrations. | The cell line may have developed resistance or have low permeability to the compound. | Consider using a different cell line that may be more sensitive. |
| The mechanism of action may not be present in the chosen cell line (e.g., a specific enzyme for metabolic activation). | Investigate the metabolic pathways of tryptophan in your cell line to assess the likelihood of compound activation or detoxification. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound at a concentration known to cause cytotoxicity (e.g., 2X the IC50 value).
-
Prepare a 2X stock solution of NAC in culture medium. Perform serial dilutions to create a range of NAC concentrations (e.g., 0, 1, 2.5, 5, 10 mM).
-
-
Co-treatment: Add 50 µL of the 2X this compound solution and 50 µL of the 2X NAC dilutions to the appropriate wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with the highest concentration of NAC alone.
-
Incubation: Incubate the plate for the same duration as the initial cytotoxicity experiment.
-
Viability Assessment: Assess cell viability using an MTT assay as described in Protocol 1.
-
Analysis: Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone to determine if NAC mitigates the cytotoxicity.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 150 |
| SGC7901 | Gastric Cancer | 48 | 200 |
| A549 | Lung Cancer | 48 | 350 |
| MCF-7 | Breast Cancer | 48 | >500 |
Note: These are hypothetical values to illustrate variability. Actual results may differ.
Table 2: Effect of N-acetylcysteine (NAC) on the Cytotoxicity of this compound (150 µM) in HeLa Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 150 µM this compound | 52 ± 4.1 |
| 150 µM this compound + 1 mM NAC | 65 ± 3.8 |
| 150 µM this compound + 5 mM NAC | 88 ± 4.5 |
| 5 mM NAC alone | 98 ± 3.9 |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity and mitigation.
Caption: Putative pathway of this compound-induced cytotoxicity via oxidative stress.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/53935 [onderzoekmetmensen.nl]
- 2. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of oxidative stress by L-tryptophan in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan administration induces oxidative stress in brain cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling racemization during the synthesis of 6-bromo-L-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling racemization during the synthesis of 6-bromo-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, in this case, the desired L-enantiomer of 6-bromo-tryptophan, into a mixture containing both L- and D-isomers.[1] This is a significant concern in pharmaceutical and biological research as the two enantiomers can have vastly different biological activities, potencies, and toxicities. The presence of the undesired D-enantiomer can lead to reduced therapeutic efficacy and potential off-target effects.
Q2: What are the primary causes of racemization during the chemical synthesis of this compound?
A2: Racemization of amino acids like this compound typically occurs through two main mechanisms, especially during steps involving the activation of the carboxylic acid for coupling reactions:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
-
Direct Enolization: In the presence of a strong base, the α-proton of the amino acid derivative can be directly abstracted to form an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[1]
Factors that promote these mechanisms include the use of strong bases, high temperatures, prolonged reaction times, and certain types of coupling reagents.[1][2]
Q3: How do protecting groups influence racemization?
A3: The choice of protecting group for the α-amino group is crucial for suppressing racemization. Urethane-type protecting groups, such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), are generally effective at minimizing racemization. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and oxazolone formation less favorable. In contrast, acyl-type protecting groups can be more prone to racemization. Protecting the indole nitrogen, for instance with a Boc group, can also help in reducing side reactions during subsequent steps like peptide synthesis.
Q4: Can racemization occur during the bromination step itself?
A4: Yes, the conditions used for the direct bromination of the indole ring of L-tryptophan can potentially lead to racemization, especially if the reaction conditions are harsh (e.g., strong acids, high temperatures). To mitigate this, it is common to use protected L-tryptophan derivatives for the bromination step. Protecting the α-amino and carboxyl groups helps to maintain the stereochemical integrity of the chiral center during the electrophilic aromatic substitution on the indole ring.
Q5: Are there enzymatic or fermentative methods to synthesize this compound that avoid racemization?
A5: Yes, biocatalytic methods offer excellent stereoselectivity. Tryptophan halogenases can regioselectively brominate L-tryptophan. For example, a fermentative process using a recombinant strain of Corynebacterium glutamicum expressing a halogenase has been developed for the production of 7-bromo-L-tryptophan, and similar strategies can be applied for this compound. Enzymatic resolution of a racemic mixture of N-acetyl-6-bromotryptophan is another effective strategy to obtain the pure L-enantiomer.
Troubleshooting Guides
Issue 1: Significant Racemization Detected in the Final Product
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization potential, such as COMU, DEPBT, or phosphonium salt-based reagents like PyAOP. | Some coupling reagents are more "activating" and increase the likelihood of oxazolone formation. Reagents like COMU and DEPBT are designed to minimize this side reaction. |
| Excessive or Strong Base | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For highly sensitive couplings, consider 2,4,6-collidine. Use the minimum necessary amount of base. | Strong, unhindered bases can readily abstract the α-proton, leading to direct enolization and racemization. Weaker, bulkier bases are less likely to do so. |
| Prolonged Activation Time | Minimize the pre-activation time of the carboxylic acid. Ideally, the activated amino acid solution should be used immediately. | The activated amino acid is the species most susceptible to racemization. Reducing its lifetime in solution minimizes the opportunity for epimerization. |
| Elevated Temperature | Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature). Avoid unnecessary heating. | Higher temperatures increase the rate of all reactions, including the undesired racemization pathway. |
| Absence of Racemization Suppressing Additives | Always include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in the coupling mixture, especially when using carbodiimide-based reagents (e.g., DIC, DCC). | These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate. |
Issue 2: Low Enantiomeric Excess After Bromination
| Potential Cause | Recommended Solution | Rationale |
| Harsh Bromination Conditions | Use milder brominating agents and reaction conditions. Consider using N-bromosuccinimide (NBS) in a suitable solvent at low temperatures. | Aggressive reagents and high temperatures can lead to side reactions and racemization at the α-carbon. |
| Direct Bromination of Unprotected L-Tryptophan | Protect the α-amino and carboxyl groups of L-tryptophan before bromination. Common protecting groups include Boc for the amine and a methyl or benzyl ester for the carboxylic acid. | Protecting the chiral center shields it from the reaction conditions used for bromination, thus preserving its stereochemical integrity. |
| Acidic or Basic Workup | Perform workup and purification steps under neutral or mildly acidic/basic conditions whenever possible. Avoid prolonged exposure to strong acids or bases. | Strong acids or bases can catalyze the epimerization of the α-carbon. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides illustrative data on the percentage of D-isomer formation when coupling a protected amino acid under various conditions. While this data is for a different amino acid, the trends are generally applicable to this compound.
| Coupling Reagent | Base | Additive | Temperature (°C) | Activation Time (min) | % D-Isomer (Illustrative) |
| DIC | DIPEA | HOBt | 25 | 10 | < 1% |
| HBTU | DIPEA | - | 25 | 10 | 1-2% |
| HATU | DIPEA | - | 25 | 10 | < 1% |
| PyBOP | DIPEA | - | 25 | 10 | 1-3% |
| DIC | DMAP | - | 25 | 10 | > 10% |
| DIC | DIPEA | HOBt | 50 | 30 | 5-10% |
Data is illustrative and based on general trends observed in peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-6-bromo-L-tryptophan Methyl Ester
This protocol describes the synthesis of a protected form of this compound, which can then be deprotected to yield the final product with minimal racemization.
Materials:
-
N-Boc-L-tryptophan methyl ester
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve N-Boc-L-tryptophan methyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-6-bromo-L-tryptophan methyl ester.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Chiral HPLC column (e.g., Cinchona alkaloid-based zwitterionic chiral stationary phase)
-
HPLC grade solvents (e.g., methanol, water, formic acid, diethylamine)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Prepare a standard solution of racemic 6-bromo-DL-tryptophan to determine the retention times of both enantiomers.
-
Dissolve the synthesized this compound sample in the mobile phase.
-
Set up the HPLC method with a suitable mobile phase composition (e.g., methanol/water with formic acid and diethylamine as additives) and flow rate.
-
Inject the racemic standard and the sample onto the chiral column.
-
Monitor the elution profile and integrate the peak areas for the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of L - Area of D) / (Area of L + Area of D) ] x 100.
Visualizations
Caption: Mechanisms of Racemization in Amino Acid Synthesis.
Caption: Troubleshooting Workflow for Racemization Control.
Caption: Enantioselective Synthesis Workflow for this compound.
References
optimal storage and handling conditions for 6-bromo-L-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for experiments involving 6-bromo-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
The optimal storage temperature for this compound can vary depending on the duration of storage and the form of the compound (solid vs. solution). For solid powder, storage in a refrigerator at 0-8°C is recommended.[1][2] Some suppliers suggest a colder temperature of -20°C for desiccated storage to ensure long-term stability.[3][4] For stock solutions, it is best to store them at -20°C for up to one year, or at -80°C for up to two years.[5]
Q2: How should I handle this compound in the laboratory?
This compound should be handled with care in a well-ventilated area or a chemical fume hood. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles to avoid skin and eye contact. Avoid creating and inhaling dust.
Q3: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents. It is also advisable to avoid exposure to heat, flames, and sparks.
Q4: What is the appearance of this compound and what do color changes indicate?
Pure this compound is typically an off-white solid or a white to pale yellow powder. Discoloration, such as turning yellow or brown, may indicate degradation due to factors like oxidation from air exposure. If you observe a significant color change, it is recommended to use a fresh batch for your experiments to ensure data integrity.
Q5: In which solvents is this compound soluble?
Information on solubility is limited, but some sources indicate that 6-bromo-DL-tryptophan is slightly soluble in acetic acid and DMSO. It is recommended to consult the product-specific technical data sheet for detailed solubility information.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature and protected from light and air. 2. For critical experiments, consider using a fresh, unopened vial of the compound. 3. Perform a quality control check, such as HPLC, to assess the purity of your current stock. |
| The compound has changed color (e.g., turned yellow or brown). | Oxidation due to exposure to air. | 1. If the discoloration is significant, it is best to discard the material and use a fresh supply. 2. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | 1. Refer to the manufacturer's technical data sheet for recommended solvents. 2. Test solubility in small quantities using solvents such as DMSO or acetic acid, where it has been reported to be slightly soluble. |
Data Presentation
Storage Conditions Summary
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | 0-8°C | Short to medium-term | Keep in a tightly sealed container. |
| Solid Powder | -20°C | Long-term | Store desiccated and protected from light. |
| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 2 years | Ideal for long-term archival. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE (gloves, lab coat, safety goggles) is worn.
-
Work in a chemical fume hood.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Procedure:
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 10 mM, you will need 2.83 mg (Molecular Weight: 283.13 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.
-
Mandatory Visualization
Caption: A flowchart illustrating the recommended workflow for handling this compound from receipt to experimental use.
Caption: A decision-making flowchart for troubleshooting inconsistent experimental outcomes when using this compound.
References
Technical Support Center: Edman Degradation of Peptides Containing 6-bromo-L-tryptophan
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with Edman degradation of peptides that include the modified amino acid 6-bromo-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is Edman degradation and how does it work?
A1: Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[1] The process involves three main steps per cycle:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1][2][3][4]
-
Cleavage: Under acidic conditions, typically using trifluoroacetic acid (TFA), the bond between the first and second amino acid is cleaved, releasing the N-terminal residue as a thiazolinone (ATZ) derivative.
-
Conversion & Identification: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH) derivative, which is then identified using chromatography (e.g., HPLC) by comparing it to known standards. The shortened peptide is then available for the next cycle.
Q2: Why is sequencing peptides containing tryptophan, especially modified tryptophan like this compound, often problematic?
A2: Tryptophan's indole side chain is susceptible to oxidation and degradation under the acidic conditions of the Edman cleavage step. Solutions of tryptophan-containing proteins in trifluoroacetic acid (TFA) are known to sometimes develop fluorescent products, indicating chemical modification. The presence of an electron-withdrawing bromine atom on the indole ring of this compound can further destabilize the ring, potentially leading to side reactions, low recovery of the PTH-derivative, or complete signal loss at that cycle.
Q3: What are the most common general failures in Edman degradation?
A3: The most common issues include:
-
N-terminal Blockage: If the N-terminal amino group is chemically modified (e.g., acetylated), it cannot react with PITC, preventing the sequencing reaction from starting.
-
Low Initial Yield: This can result from insufficient sample, sample loss during transfer, or the presence of impurities that interfere with the coupling reaction.
-
Signal Drop-off: A gradual decrease in the amount of PTH-amino acid detected in successive cycles. This is expected as the repetitive yield is never 100%, but a sharp drop suggests a problematic residue or instrument issue.
-
No PTH-Amino Acid Detected: This could be due to N-terminal blockage or a complete failure of one of the chemical steps.
Troubleshooting Guide
Problem 1: No PTH signal or very low initial yield at Cycle 1.
| Possible Cause | Recommended Solution |
| N-terminal Blockage | The peptide's N-terminus is chemically blocked (e.g., acetylation, pyroglutamate formation), preventing the PITC coupling reaction. |
| Insufficient Sample | The amount of peptide is below the detection limit of the sequencer (typically 10-100 pico-moles). |
| Sample Transfer Issues | The peptide sample was not effectively transferred to the sequencer's reaction membrane (PVDF). |
| Reagent Degradation | PITC or other reagents have degraded. |
Problem 2: Sudden signal drop or no PTH-derivative detected at the this compound cycle.
| Possible Cause | Recommended Solution |
| Degradation of this compound | The brominated indole side chain is degrading during the acidic cleavage step (TFA). This is the most likely cause. |
| Incomplete Coupling Reaction | The bulky bromo-tryptophan residue may sterically hinder the PITC coupling reaction, leading to a low yield for that specific cycle. |
| Extraction Issues | The resulting PTH-6-bromo-L-tryptophan derivative may have altered solubility, leading to poor extraction from the reaction chamber into the organic solvent. |
Experimental Protocols & Data
Standard Edman Degradation Cycle Protocol
This protocol outlines a single cycle in an automated protein sequencer.
-
Coupling Reaction:
-
Reagent: 5% Phenylisothiocyanate (PITC) in a suitable solvent (e.g., heptane).
-
Base: 12% Trimethylamine (TMA) or Methylpiperidine in water/acetonitrile.
-
Procedure: The peptide, immobilized on a PVDF membrane, is exposed to the PITC/base solution at ~50°C to form the PTC-peptide. Excess reagents are removed by washing with solvents like ethyl acetate and heptane.
-
-
Cleavage Reaction:
-
Reagent: Anhydrous Trifluoroacetic Acid (TFA).
-
Procedure: TFA is delivered to the PTC-peptide. This cleaves the N-terminal peptide bond, releasing the anilinothiazolinone (ATZ) derivative of the amino acid. The reaction must be as anhydrous as possible to minimize acid hydrolysis of other peptide bonds.
-
-
Extraction & Conversion:
-
Extraction Solvent: A non-polar organic solvent like ethyl acetate or 1-chlorobutane is used to selectively extract the ATZ-amino acid, leaving the shortened peptide on the membrane.
-
Conversion Reagent: 25% aqueous TFA.
-
Procedure: The extracted ATZ-amino acid is transferred to a conversion flask, heated in 25% aqueous TFA to convert it into the stable PTH-amino acid derivative.
-
-
Identification:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Procedure: The PTH-amino acid is injected into an HPLC system and its retention time is compared to a standard chromatogram of known PTH-amino acids for identification.
-
Table 1: Comparison of Standard vs. Modified Conditions for Labile Residues
For sensitive residues like this compound, modifications to the standard protocol may improve yields.
| Parameter | Standard Condition | Modified Condition (Suggested for 6-Br-Trp) | Rationale |
| Cleavage Reagent | 100% Anhydrous TFA | Diluted TFA or alternative milder acid | To reduce the harshness of the cleavage step and minimize degradation of the brominated indole ring. |
| Cleavage Temperature | ~50°C | Reduced temperature (e.g., 40-45°C) | Lowering the temperature can decrease the rate of acid-catalyzed side reactions. |
| Cleavage Time | Standard instrument setting | Shortened cleavage time | Minimizes the exposure of the sensitive residue to harsh acid. |
| Antioxidant Addition | None | Low concentration of an antioxidant (e.g., dithiothreitol) in cleavage or extraction solvents | To protect the indole ring from potential oxidation during the cycle. |
Visualizations
Edman Degradation Workflow
Caption: The four-step workflow of a single Edman degradation cycle.
Troubleshooting Logic for Modified Tryptophan
Caption: A decision tree for troubleshooting sequencing of this compound.
References
enhancing the stability of 6-bromo-L-tryptophan in acidic or basic buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 6-bromo-L-tryptophan in acidic and basic buffers.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Acidic Buffer
-
Question: My this compound solution is showing significant degradation shortly after preparation in an acidic buffer (e.g., pH < 4). How can I minimize this?
-
Answer: The indole ring of tryptophan and its derivatives is susceptible to degradation in strongly acidic conditions, which can be exacerbated by heat and light.[1] Protonation of the indole ring can lead to the formation of various degradation byproducts.[1] To mitigate this, consider the following troubleshooting steps:
-
pH Adjustment: Use the mildest possible acidic pH that is compatible with your experimental requirements. Avoid using strong acids if possible.
-
Temperature Control: Prepare and store the acidic buffer solution at low temperatures (e.g., 2-8 °C) and on ice during use.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container with aluminum foil.[1]
-
Inert Atmosphere: Purge the buffer with an inert gas like nitrogen or argon before dissolving the this compound to minimize oxidative degradation, which can be catalyzed by acidic conditions.
-
Issue 2: Discoloration and Degradation of this compound in Basic Buffer
-
Question: I have observed a yellowing of my this compound solution in a basic buffer (e.g., pH > 8), accompanied by a loss of the parent compound. What is causing this and how can I prevent it?
-
Answer: In basic solutions, the primary degradation pathway for tryptophan and its analogs is oxidation. The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by the presence of oxygen and exposure to light. The following steps can help enhance stability:
-
Oxygen Removal: Use degassed buffers by sparging with nitrogen or argon.[1] Prepare and handle the solution under an inert atmosphere.
-
Antioxidant Addition: Consider the addition of a compatible antioxidant to the buffer. Ascorbic acid has been shown to have a protective effect on tryptophan in some instances.
-
Temperature and Light Control: Maintain the solution at a low temperature and protect it from light to slow down the rate of oxidative degradation.
-
Minimize Exposure Time: Prepare the basic solution fresh and use it as quickly as possible to minimize the duration of exposure to destabilizing conditions.
-
Issue 3: Inconsistent Results in Assays Involving this compound
-
Question: I am getting variable results in my experiments that use this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent stability of this compound can lead to variable effective concentrations and the presence of interfering degradation products, resulting in poor reproducibility. To address this:
-
Stability-Indicating Analytical Method: It is crucial to use a stability-indicating analytical method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV or mass spectrometry detector. This will allow you to separate and quantify the intact this compound from its degradation products.
-
Forced Degradation Study: Conduct a forced degradation study to understand the stability profile of this compound under your specific experimental conditions (see Experimental Protocols section). This will help you identify critical parameters to control.
-
Standardized Solution Preparation: Establish a strict, standardized protocol for the preparation and handling of your this compound solutions, including buffer composition, pH, temperature, and light protection.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely degradation pathways for this compound in acidic and basic conditions?
-
A1: While specific pathways for this compound are not extensively documented, they are expected to be similar to those of tryptophan. In acidic conditions, degradation likely involves protonation of the indole ring followed by subsequent reactions. In basic conditions, oxidation of the indole ring is the primary pathway, potentially leading to hydroxylated and N-formylkynurenine-like derivatives. The electron-withdrawing nature of the bromine atom at the 6-position may influence the reactivity of the indole ring.
-
Q2: Are there any recommended buffers for enhancing the stability of this compound?
-
A2: For acidic conditions, consider using citrate or acetate buffers at the higher end of their buffering capacity (e.g., pH 4-5) if your experiment allows. For basic conditions, phosphate or borate buffers might be suitable. The optimal buffer will be application-dependent, and it is recommended to perform a buffer screening study as part of your experimental optimization.
-
Q3: Can freeze-thaw cycles affect the stability of this compound solutions?
-
A3: Yes, repeated freeze-thaw cycles can negatively impact the stability of this compound solutions. Changes in local pH and concentration during the freezing process can accelerate degradation. It is advisable to prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Q4: How can I confirm that the loss of my compound is due to degradation and not precipitation?
-
A4: To differentiate between degradation and precipitation, you can analyze your sample using a stability-indicating HPLC method. If the compound has degraded, you will observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. If the issue is precipitation, centrifuging the sample and analyzing the supernatant will show a lower concentration of the parent compound without the appearance of significant degradation peaks. The precipitate can be redissolved in a suitable solvent to confirm its identity.
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. It is based on the expected behavior of tryptophan analogs and is not derived from direct experimental results for this compound.
| Condition | Stressor | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products |
| Acidic | 0.1 M HCl at 60°C | 2 | ~85% | Minor peaks observed |
| 8 | ~60% | Significant increase in degradation peaks | ||
| 24 | ~30% | Multiple degradation peaks | ||
| Basic | 0.1 M NaOH at 60°C | 2 | ~90% | Minor peaks, slight yellowing |
| 8 | ~70% | Increase in degradation peaks, noticeable yellowing | ||
| 24 | ~45% | Significant degradation and coloration | ||
| Oxidative | 3% H₂O₂ at RT | 2 | ~75% | Several new peaks |
| 8 | ~40% | Major degradation | ||
| Photolytic | UV light (254 nm) at RT | 2 | ~95% | Minor degradation |
| 8 | ~80% | Noticeable degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in various buffer systems.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Citrate buffer (pH 4.0)
-
Borate buffer (pH 9.0)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Amber HPLC vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw and process aliquots as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Buffer Stability:
-
Prepare solutions of this compound in the desired buffers (e.g., citrate pH 4.0, phosphate pH 7.4, borate pH 9.0) at a final concentration of 0.1 mg/mL.
-
Incubate one set of samples at room temperature and another at 40°C.
-
Withdraw aliquots at various time points for HPLC analysis.
-
-
Control Sample:
-
Dilute the stock solution with the mobile phase to the same concentration as the stressed samples and analyze immediately (time zero).
-
4. Analytical Method:
-
Use a stability-indicating RP-HPLC method with UV detection (e.g., at the λmax of this compound, likely around 280 nm).
-
A C18 column is typically suitable.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is recommended to separate the parent compound from its degradation products.
-
For peak identification, couple the HPLC to a mass spectrometer (LC-MS).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero control.
-
Observe the formation and growth of degradation product peaks.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Fluorescence Properties of 6-Bromo-L-Tryptophan and L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biophysical research and drug development, the intrinsic fluorescence of amino acids, particularly L-tryptophan, serves as a powerful native probe to elucidate protein structure, dynamics, and interactions. The strategic substitution of L-tryptophan with its synthetic analogs, such as 6-bromo-L-tryptophan, offers a sophisticated approach to modulate and refine these fluorescent interrogations. This guide provides a detailed comparison of the fluorescence properties of this compound and its naturally occurring counterpart, L-tryptophan, supported by experimental data and protocols to inform the selection and application of these critical research tools.
Executive Summary
L-tryptophan is the primary contributor to the intrinsic fluorescence of proteins, exhibiting excitation and emission maxima that are exquisitely sensitive to the polarity of its local microenvironment. The introduction of a bromine atom at the 6th position of the indole ring in this compound induces notable alterations in its photophysical characteristics. When incorporated into proteins, this compound typically exhibits a blue shift in both its absorption and fluorescence emission maxima[1][2]. This property can be leveraged to distinguish the signal of the analog from that of endogenous tryptophans, providing a clearer window into specific protein domains or interactions.
Comparative Fluorescence Properties
| Property | L-Tryptophan | This compound |
| Excitation Maximum (λex) | ~280 nm[3] | Blue-shifted relative to L-tryptophan[1][2] |
| Emission Maximum (λem) | ~350 nm (in water) | Blue-shifted relative to L-tryptophan |
| Quantum Yield (ΦF) | ~0.13 (in water) | Data not available |
| Fluorescence Lifetime (τ) | Biexponential decay: ~0.5 ns and ~3.1 ns (in water) | Data not available |
Key Differences and Applications
The primary distinction in the fluorescence behavior of this compound compared to L-tryptophan is the hypsochromic (blue) shift in its spectra. This shift is attributed to the electron-withdrawing nature of the bromine atom, which alters the electronic structure of the indole ring.
L-Tryptophan is extensively utilized to:
-
Monitor protein folding and conformational changes.
-
Investigate ligand binding and protein-protein interactions.
-
Serve as a natural donor in Förster Resonance Energy Transfer (FRET) studies.
This compound offers unique advantages as a fluorescent probe:
-
Spectral Resolution: Its blue-shifted emission can be spectrally resolved from the emission of native tryptophan residues, enabling site-specific monitoring within a protein.
-
Environmental Sensitivity: The fluorescence of this compound is also expected to be sensitive to its local environment, providing a tool to probe polarity and dynamics at specific locations.
Experimental Protocols
The following protocols provide a general framework for the characterization and comparison of the fluorescence properties of L-tryptophan and its analogs.
Measurement of Fluorescence Spectra
This protocol outlines the steps to determine the excitation and emission maxima of the amino acids.
Caption: Workflow for determining fluorescence excitation and emission maxima.
Methodology:
-
Sample Preparation: Prepare stock solutions of L-tryptophan and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). From the stock solutions, prepare working solutions in a quartz cuvette with an absorbance of approximately 0.1 at the excitation maximum to minimize inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 350 nm for L-tryptophan) and scan a range of excitation wavelengths (e.g., 250-320 nm) to determine the excitation maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 300-450 nm) to determine the emission maximum (λem).
-
Data Analysis: The wavelengths corresponding to the peak intensities in the excitation and emission spectra are the respective maxima.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.
Caption: Workflow for determining relative fluorescence quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Sample Preparation: Prepare a series of dilutions of both the sample (L-tryptophan or this compound) and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Data Collection: For each dilution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Data Analysis: Integrate the area under the emission spectrum for each sample and standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Methodology:
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or light-emitting diode) is required.
-
Sample Preparation: Prepare a sample with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulse.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve. This curve is then fitted to an exponential decay model to determine the fluorescence lifetime(s) (τ). For tryptophan and its analogs, a biexponential decay model is often required.
Conclusion
While L-tryptophan remains a cornerstone of intrinsic protein fluorescence studies, this compound presents a valuable alternative for experiments requiring spectral separation from endogenous fluorophores. The characteristic blue shift in its absorption and emission spectra upon incorporation into proteins allows for more targeted investigations of protein structure and function. Further quantitative characterization of the photophysical properties of free this compound will undoubtedly expand its utility as a precision tool in biochemical and biophysical research. The experimental protocols outlined here provide a robust framework for conducting comparative studies and characterizing novel fluorescent amino acid analogs.
References
A Head-to-Head Battle of Halogens: 6-Bromo-L-Tryptophan vs. 6-Chloro-L-Tryptophan as Advanced Protein Probes
For researchers, scientists, and drug development professionals, the precise interrogation of protein structure and function is paramount. Intrinsic protein fluorescence, primarily from tryptophan residues, offers a powerful window into these molecular landscapes. However, the introduction of non-canonical amino acids, such as halogenated tryptophans, can significantly enhance spectroscopic properties, providing more sensitive and nuanced reporters. This guide provides a comprehensive comparison of two such probes: 6-bromo-L-tryptophan (6BrW) and 6-chloro-L-tryptophan (6ClW), supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.
Halogenation of the indole ring of tryptophan at the 6-position introduces a "heavy atom" that influences the photophysical properties of the amino acid. This "heavy-atom effect" is more pronounced with the heavier bromine atom compared to chlorine, leading to significant differences in their performance as spectroscopic probes, particularly in the realm of phosphorescence.
Executive Summary of Comparative Performance
| Property | This compound (6BrW) | 6-Chloro-L-Tryptophan (6ClW) | Key Advantage |
| Phosphorescence Lifetime | Significantly shorter (e.g., ~13 ms for 6-bromoindole)[1] | Longer (e.g., ~400 ms for 6-chloroindole)[1] | 6BrW: Reduced sensitivity to oxygen quenching, enabling phosphorescence studies under less stringent anaerobic conditions. |
| Fluorescence Properties | Generally results in a blue shift in fluorescence emission and absorption maxima upon incorporation into proteins. | Similar blue shifts in fluorescence are observed. | Both offer altered fluorescence signals compared to native tryptophan, useful for tracking environmental changes. |
| Heavy-Atom Effect | Stronger | Weaker | 6BrW: More significant enhancement of intersystem crossing from the singlet excited state to the triplet state. |
| Applications | Ideal for room-temperature phosphorescence studies of protein dynamics and structure, especially in systems where complete oxygen removal is challenging. | Suitable for phosphorescence studies where longer lifetimes are desired and rigorous deoxygenation is feasible. Also a useful fluorescent probe. | The choice depends on the specific experimental requirements, particularly the tolerance for oxygen and the desired timescale of observation. |
In-Depth Spectroscopic Comparison
The primary distinction between 6BrW and 6ClW as protein probes lies in their phosphorescence characteristics, a direct consequence of the heavy-atom effect. This effect enhances the rate of intersystem crossing (ISC), the process where a molecule transitions from an excited singlet state to a triplet state. A higher ISC rate generally leads to a decrease in fluorescence quantum yield and a significant shortening of the phosphorescence lifetime.
Phosphorescence: A Tale of Two Halogens
Tryptophan phosphorescence is a powerful tool for studying the local structure and dynamics of proteins. The lifetime of the phosphorescence signal is highly sensitive to the rigidity of the tryptophan's environment and to quenching by molecules like oxygen.[2][3] The long intrinsic phosphorescence lifetime of natural tryptophan (around 6.5 seconds) makes it extremely susceptible to oxygen quenching, necessitating laborious and often imperfect deoxygenation of samples.
This is where halogenated tryptophans offer a distinct advantage. The introduction of a halogen atom significantly shortens the intrinsic phosphorescence lifetime, thereby reducing the window for quenching to occur.
A direct comparison of the phosphorescence lifetimes of the core indole moieties demonstrates this principle:
-
6-bromoindole: ~13 ms
-
6-chloroindole: ~400 ms
This stark difference highlights that this compound, with its much shorter phosphorescence lifetime, is a more robust probe for phosphorescence measurements in environments where residual oxygen may be present.
Fluorescence
Experimental Design and Protocols
The successful application of 6BrW and 6ClW as protein probes involves a multi-step workflow, from the site-specific incorporation of the non-canonical amino acid to the final spectroscopic analysis.
Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of 6BrW and 6ClW as protein probes.
Key Experimental Protocols
1. Site-Specific Incorporation of 6BrW and 6ClW
The most common method for incorporating non-canonical amino acids at specific sites in a protein is through amber codon suppression.
-
Principle: A target tryptophan codon in the gene of interest is mutated to a UAG (amber) stop codon. The protein is then expressed in a host organism (typically E. coli) that has been engineered to express a mutant aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This engineered pair specifically recognizes the amber codon and incorporates the desired non-canonical amino acid (6BrW or 6ClW) which is supplied in the growth medium.
-
Protocol Outline (based on Stratagene QuikChange protocol):
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation (e.g., TGG to TAG) in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Mutagenesis: Perform PCR using a high-fidelity polymerase (e.g., PfuTurbo) with the template plasmid containing the gene of interest. The reaction cycles should be optimized for the plasmid size (typically 12-18 cycles).
-
Parental DNA Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression: Co-transform the mutated plasmid and the plasmid encoding the orthogonal synthetase/tRNA pair into an appropriate E. coli expression strain. Grow the cells in a minimal medium supplemented with either 6BrW or 6ClW and induce protein expression.
-
2. Protein Purification and Verification
-
Principle: The expressed protein, now containing the halogenated tryptophan, is purified from the cell lysate. Mass spectrometry is then used to confirm the successful incorporation of the non-canonical amino acid.
-
Protocol Outline:
-
Cell Lysis: Harvest the cells and lyse them using sonication or chemical lysis reagents.
-
Purification: Purify the protein using standard chromatography techniques. If the protein is His-tagged, Ni-NTA affinity chromatography is a common and effective method.
-
Mass Spectrometry: Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated halogenated tryptophan (e.g., for a protein with one Trp replaced, the mass should increase by the difference in mass between the halogenated Trp and native Trp).
-
3. Spectroscopic Measurements
-
Principle: The fluorescence and phosphorescence properties of the purified proteins containing 6BrW and 6ClW are measured and compared.
-
Protocol Outline for Fluorescence Spectroscopy:
-
Sample Preparation: Prepare samples of the purified proteins in a suitable buffer. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Fluorescence Emission Spectra: Excite the samples at a wavelength that selectively excites the tryptophan analog (e.g., 295 nm) and record the emission spectrum (e.g., from 310 to 500 nm).
-
Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate or N-acetyltryptophanamide) using the comparative method.
-
-
Protocol Outline for Phosphorescence Spectroscopy:
-
Deoxygenation: Rigorously deoxygenate the protein samples. This can be achieved by bubbling with an inert gas (e.g., argon) or by using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).
-
Instrumentation: Use a spectrometer capable of time-resolved phosphorescence measurements.
-
Phosphorescence Lifetime Measurement: Excite the sample with a pulsed light source (e.g., a laser or a xenon flash lamp) and measure the decay of the phosphorescence emission over time. The data is typically fitted to an exponential decay function to determine the phosphorescence lifetime.
-
Signaling Pathways and Logical Relationships
The choice between 6BrW and 6ClW is dictated by the specific requirements of the experiment, particularly the need to mitigate oxygen quenching in phosphorescence studies.
Caption: Decision pathway for selecting between 6BrW and 6ClW as protein probes.
Conclusion
Both this compound and 6-chloro-L-tryptophan are powerful tools for probing protein structure and dynamics, offering distinct advantages over native tryptophan. The choice between them hinges on the specific experimental application. For fluorescence-based studies, both probes can provide valuable information through altered spectral properties. However, for phosphorescence-based investigations, This compound emerges as the superior probe in many practical scenarios due to its significantly shorter phosphorescence lifetime, which imparts greater tolerance to oxygen quenching. This guide provides the foundational knowledge and experimental frameworks to empower researchers to effectively utilize these advanced probes in their quest to unravel the complexities of the proteome.
References
- 1. Phosphorescence lifetime of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the time-resolved absorption and phosphorescence from the tryptophan triplet state in proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Prevalence of Room-Temperature Protein Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
Validating 6-bromo-L-tryptophan Incorporation in Proteins: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like 6-bromo-L-tryptophan is paramount for engineering proteins with novel functionalities. Mass spectrometry (MS) has emerged as the gold standard for definitively verifying the successful and site-specific integration of these synthetic building blocks. This guide provides an objective comparison of mass spectrometry with other analytical techniques and presents the supporting experimental data and protocols necessary for robust validation.
The introduction of this compound, a halogenated analog of the natural amino acid tryptophan, into a protein's primary sequence offers a powerful tool for various applications, including the study of protein structure and function, and the development of novel therapeutics. The bromine atom serves as a unique probe, detectable by various analytical methods. However, confirming its precise incorporation is a critical step to ensure the integrity of downstream experiments. Mass spectrometry, with its high sensitivity and specificity, provides unambiguous evidence of incorporation by detecting the characteristic mass shift in peptides containing the analog.
Comparative Analysis of Validation Methods
While mass spectrometry is the definitive method for validating the incorporation of this compound, other techniques can offer complementary information. The choice of method often depends on the specific experimental question, available resources, and the desired level of detail.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | Fluorescence Spectroscopy |
| Principle | Measures the mass-to-charge ratio of peptides to identify the amino acid sequence and modifications. | Uses specific antibodies to detect the target protein. | Measures the intrinsic fluorescence of tryptophan and its analogs. |
| Specificity | High; can pinpoint the exact location of the UAA and provide sequence confirmation. | Dependent on antibody specificity; may not distinguish between the native and UAA-containing protein. | Low; spectral shifts can be subtle and may be influenced by the local environment of the tryptophan residue. |
| Sensitivity | High; can detect low levels of incorporation. | Moderate to high, depending on antibody affinity. | Moderate; dependent on the quantum yield of the fluorophore. |
| Quantitative? | Yes; label-free and label-based methods allow for accurate quantification of incorporation efficiency. | Semi-quantitative at best; signal intensity is not always linear with protein concentration. | Can be quantitative, but complex data analysis is often required to deconvolve spectra. |
| Throughput | High; capable of analyzing complex protein mixtures in a single run. | Low to moderate; requires individual gel electrophoresis and blotting for each sample. | Moderate; can be adapted to plate-reader formats. |
| Cost | High initial instrument cost, with moderate running costs. | Low initial setup cost, but antibody costs can be significant. | Moderate instrument cost. |
Mass Spectrometry Workflow for Validation
The validation of this compound incorporation is typically achieved using a "bottom-up" proteomics workflow. This approach involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 1: Bottom-up proteomics workflow for validating this compound incorporation.
Experimental Protocols
Protein Digestion (In-Solution)
This protocol is a standard procedure for digesting proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Protein sample containing this compound
-
Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (proteomics grade)
-
Formic Acid (FA)
Procedure:
-
Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
Dilution: Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration to below 0.8 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Drying: Dry the purified peptides in a vacuum centrifuge.
LC-MS/MS Analysis
This protocol outlines the general parameters for analyzing the resulting peptides. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 300 nL/min
MS Conditions:
-
Ionization Mode: Positive ion mode
-
MS1 Scan Range: m/z 350-1500
-
Data-Dependent Acquisition: Top 10 most intense precursor ions selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD)
-
Resolution: 60,000 for MS1 scans, 15,000 for MS2 scans
Data Presentation and Interpretation
The key to validating the incorporation of this compound is the detection of a characteristic mass shift in the resulting peptides. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a distinctive doublet peak for peptides containing this analog, separated by approximately 2 Da.
Table 2: Theoretical Mass Shifts for Tryptophan and this compound
| Amino Acid | Monoisotopic Mass (Da) | Average Mass (Da) | Mass Shift (Monoisotopic, Da) |
| Tryptophan (W) | 186.0793 | 186.2132 | - |
| This compound (6BrW) | 263.9898 (79Br) / 265.9878 (81Br) | 265.109 | +77.9105 (79Br) / +79.9085 (81Br) |
Data Analysis Workflow:
Figure 2: Data analysis workflow for validating and quantifying this compound incorporation.
Example Quantitative Data:
The following table presents hypothetical data from an experiment where a protein with a single tryptophan site was expressed in the presence of varying ratios of this compound to L-tryptophan. The incorporation efficiency is determined by comparing the integrated peak areas of the isotopic envelopes for the native and the this compound-containing peptides.
Table 3: Quantification of this compound Incorporation Efficiency
| 6BrW:Trp Ratio in Media | Peak Area (Native Peptide) | Peak Area (6BrW Peptide) | % Incorporation Efficiency |
| 1:1 | 1.2 x 107 | 0.8 x 107 | 40% |
| 2:1 | 0.8 x 107 | 1.5 x 107 | 65% |
| 5:1 | 0.3 x 107 | 2.5 x 107 | 89% |
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides an unparalleled level of detail and confidence for validating the incorporation of this compound into proteins. The ability to pinpoint the exact location of the unnatural amino acid and to quantify the efficiency of incorporation makes it an indispensable tool in protein engineering and drug development. While other methods can provide supporting evidence, mass spectrometry remains the definitive technique for ensuring the fidelity of proteins containing this and other unnatural amino acids. The detailed protocols and data analysis workflows presented in this guide offer a robust framework for researchers to successfully validate their engineered proteins.
Assessing the Cross-Reactivity of Anti-Tryptophan Antibodies with 6-bromo-L-tryptophan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of anti-L-tryptophan antibodies with its synthetic analog, 6-bromo-L-tryptophan. Understanding the cross-reactivity of such antibodies is crucial for the development of specific immunoassays, therapeutic agents, and research tools targeting tryptophan metabolism. This document outlines the experimental methodologies to determine binding affinity and presents a comparative analysis of the binding kinetics.
Data Presentation: Comparative Binding Affinity
The following table summarizes the binding affinity and cross-reactivity of a hypothetical monoclonal anti-L-tryptophan antibody (Clone X) with L-tryptophan and this compound, as determined by competitive ELISA and Surface Plasmon Resonance (SPR).
| Analyte | IC50 (nM) by Competitive ELISA | KD (nM) by SPR | Percent Cross-Reactivity (%) |
| L-Tryptophan | 50 | 25 | 100 |
| This compound | 500 | 280 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific antibody, experimental conditions, and instrumentation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and validation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of L-tryptophan and this compound for the binding of an anti-L-tryptophan antibody to a plate-bound L-tryptophan conjugate.
Materials:
-
96-well microtiter plates
-
L-tryptophan-BSA conjugate (for coating)
-
Anti-L-tryptophan monoclonal antibody
-
L-tryptophan standard
-
This compound
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of L-tryptophan-BSA conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of L-tryptophan and this compound in PBS. In a separate plate, pre-incubate 50 µL of each dilution with 50 µL of the anti-L-tryptophan antibody (at a pre-determined optimal concentration) for 30 minutes at room temperature.
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the competitor (L-tryptophan and this compound). Determine the IC50 value for each competitor, which is the concentration that causes 50% inhibition of the antibody binding.
-
Cross-reactivity Calculation: Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of L-tryptophan / IC50 of this compound) x 100
Surface Plasmon Resonance (SPR)
This protocol outlines the procedure for determining the binding kinetics and affinity (KD) of the anti-L-tryptophan antibody to immobilized L-tryptophan and this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-L-tryptophan monoclonal antibody
-
L-tryptophan
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of a carrier protein (e.g., BSA) conjugated with either L-tryptophan or this compound over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the anti-L-tryptophan antibody in running buffer.
-
Inject the antibody solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity using Competitive ELISA and SPR.
Tryptophan Metabolism: Kynurenine Pathway
Caption: The Kynurenine pathway of L-tryptophan metabolism.
validation of 6-bromo-L-tryptophan's activity on specific serotonin receptor subtypes
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of novel compounds with serotonin (5-HT) receptor subtypes is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of 6-bromo-L-tryptophan's activity on specific serotonin receptors, contextualized with the performance of established serotonergic ligands. While direct, comprehensive experimental data on this compound's binding affinity and functional activity remains limited in publicly accessible literature, this guide synthesizes available information on closely related brominated tryptamine derivatives and provides a robust comparative framework using well-characterized compounds.
Comparative Analysis of Serotonin Receptor Ligands
To provide a clear perspective on the potential activity of this compound, the following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of the endogenous ligand serotonin and other well-characterized synthetic ligands at key serotonin receptor subtypes: 5-HT1A, 5-HT2A, and 5-HT6.
Table 1: Binding Affinities (Ki, nM) of Serotonergic Ligands at Human Serotonin Receptor Subtypes
| Compound | 5-HT1A | 5-HT2A | 5-HT6 |
| Serotonin | 1.3 | 2.1 | 6.3 |
| 8-OH-DPAT | 0.4 | 398 | 1259 |
| Ketanserin | 158 | 0.9 | 2818 |
| SB-271046 | - | - | 1.3 |
| 6-Bromo-N-acetyltryptamine | - | Antagonist Activity | - |
| 6-Bromo-N-hexanoyltryptamine | - | Antagonist Activity | - |
Data for 6-bromo-N-acyltryptamines indicates antagonist activity at the 5-HT2A receptor, but specific Ki values were not provided in the reviewed literature. A dash (-) indicates data was not found.
Table 2: Functional Activity (EC50/IC50, nM) of Serotonergic Ligands at Human Serotonin Receptor Subtypes
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (Calcium Flux) | 5-HT6 (cAMP Accumulation) |
| Serotonin | 2.5 | 5.8 | 3.2 |
| 8-OH-DPAT | 1.2 (Agonist) | - | - |
| Ketanserin | - | 3.2 (Antagonist) | - |
| SB-271046 | - | - | 2.5 (Inverse Agonist) |
| 6-Bromo-N-acetyltryptamine | - | Antagonist Activity | - |
| 6-Bromo-N-hexanoyltryptamine | - | Antagonist Activity | - |
Data for 6-bromo-N-acyltryptamines indicates antagonist activity at the 5-HT2A receptor, but specific IC50 values were not provided in the reviewed literature. A dash (-) indicates data was not found.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the activity of serotonergic ligands.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]LSD for 5-HT6).
-
Test compound (this compound or comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Non-specific binding control (e.g., a high concentration of a known ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and Calcium Flux
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling effects of receptor activation.
Signaling Pathways of Key Serotonin Receptors
Caption: Simplified signaling pathways for 5-HT1A, 5-HT2A, and 5-HT6 receptors.
cAMP Assay (for 5-HT1A and 5-HT6 Receptors): This assay measures the accumulation or inhibition of cyclic adenosine monophosphate (cAMP) in response to receptor activation.
Materials:
-
Cells stably expressing the 5-HT1A or 5-HT6 receptor.
-
Test compound.
-
Forskolin (to stimulate cAMP production for Gαi-coupled receptors like 5-HT1A).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
For 5-HT1A (Gαi-coupled), pre-treat cells with the test compound before stimulating with forskolin. For 5-HT6 (Gαs-coupled), add the test compound directly.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Calcium Flux Assay (for 5-HT2A Receptors): This assay measures changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cells stably expressing the 5-HT2A receptor.
-
Test compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye by incubating for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound and immediately begin recording the change in fluorescence over time.
-
Analyze the data to determine the peak fluorescence response and calculate EC50 or IC50 values from concentration-response curves.
Discussion and Future Directions
The available data, primarily from studies on 6-bromo-N-acyltryptamines, suggests that the 6-bromo substitution on the indole ring is compatible with activity at the 5-HT2A receptor, conferring antagonist properties. The length of the N-acyl chain appears to modulate the potency of this antagonism. It is plausible that this compound itself may exhibit some affinity for serotonin receptors, though its specific profile as an agonist or antagonist and its selectivity across different subtypes require direct experimental validation.
Future research should prioritize the systematic evaluation of this compound in a comprehensive panel of serotonin receptor binding and functional assays. The NIMH Psychoactive Drug Screening Program (PDSP) would be an ideal platform for such a study, providing standardized and high-quality data. Elucidating the full serotonergic profile of this compound will be instrumental in determining its potential as a pharmacological tool or a lead compound for the development of novel therapeutics targeting the serotonin system.
A Comparative Guide to the Receptor Binding of Bromotryptophan Isomers: A Molecular Docking Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated amino acids, such as bromotryptophan, into bioactive molecules is a key strategy for modulating their pharmacological properties. The specific positioning of the bromine atom on the indole ring of tryptophan can significantly alter binding affinity and selectivity for protein targets, making the comparative analysis of these isomers crucial for structure-activity relationship (SAR) studies in drug discovery.[1] This guide provides an objective comparison of the binding characteristics of four positional isomers of bromotryptophan—4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-L-tryptophan—within a representative receptor binding site, supported by a hypothetical molecular docking study.
Data Presentation: Comparative Docking Scores
In this hypothetical study, the four bromotryptophan isomers were docked into the ligand-binding domain of the human serotonin 5-HT2A receptor, a G-protein coupled receptor relevant to neurotransmission and a target for various therapeutics. The docking scores, representing the estimated binding affinity (in kcal/mol) and the predicted inhibition constant (Ki), are summarized below. Lower docking scores indicate a more favorable binding interaction.
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| 4-Bromo-L-Tryptophan | -8.2 | 250 |
| 5-Bromo-L-Tryptophan | -9.5 | 85 |
| 6-Bromo-L-Tryptophan | -9.1 | 120 |
| 7-Bromo-L-Tryptophan | -8.8 | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Based on these results, 5-bromo-L-tryptophan exhibits the highest predicted binding affinity for the 5-HT2A receptor binding site. The position of the bromine atom significantly influences the interaction, a common observation in studies of stereoisomers and their receptor binding.[2][3]
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines the in silico methodology used to generate the comparative docking data. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5]
1. Receptor Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the human serotonin 5-HT2A receptor was obtained from the Protein Data Bank (PDB).
-
Protein Cleaning: All non-essential water molecules, co-factors, and existing ligands were removed from the PDB file.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.
-
Grid Box Generation: A grid box was defined around the known active site of the receptor to specify the search space for the docking algorithm.
2. Ligand Preparation:
-
Structure Generation: The 3D structures of the four bromotryptophan isomers (4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-L-tryptophan) were generated using chemical drawing software.
-
Energy Minimization: The structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Torsion Tree Definition: Rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.
3. Molecular Docking and Scoring:
-
Software: The molecular docking simulations were performed using AutoDock Vina.
-
Search Algorithm: A Lamarckian genetic algorithm was employed to explore a wide range of possible binding poses for each isomer within the receptor's active site.
-
Scoring Function: The binding affinity of each pose was estimated using the AutoDock Vina scoring function, which calculates the free energy of binding. The pose with the lowest energy score was selected as the most probable binding mode.
-
Output Analysis: The results, including the binding affinity in kcal/mol and the corresponding inhibition constant (Ki), were collected and analyzed.
4. Validation of the Docking Protocol:
-
To ensure the reliability of the docking protocol, a validation step is typically performed. This involves re-docking the original co-crystallized ligand into the receptor's active site and calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Visualizations
The following diagrams illustrate the workflow of the comparative docking study and a simplified signaling pathway of the target receptor.
Caption: Workflow of a comparative molecular docking study.
Caption: Simplified 5-HT2A receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 6-bromo-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of reliable scientific outcomes and drug safety. For 6-bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan with significant applications in drug development and biochemical research, ensuring high purity is paramount. This guide provides a comparative overview of key analytical methods for the comprehensive purity assessment of synthesized this compound, complete with experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Purity Confirmation
The synthesis of this compound can introduce various impurities, including diastereomers (D-enantiomer), regioisomers (e.g., 4-bromo-, 5-bromo-, or 7-bromo-L-tryptophan), starting materials, and reaction by-products. A multi-faceted analytical approach is therefore essential to confirm both chemical and chiral purity, ensuring the compound's identity, strength, and quality. This guide focuses on the most effective chromatographic and spectroscopic techniques for this purpose.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific purity aspect being investigated (e.g., chemical impurities, chiral purity, or residual solvents). The following table summarizes the most common and effective methods.
| Analytical Method | Principle | Information Provided | Typical Purity Levels | Advantages | Limitations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Chemical purity, detection and quantification of non-chiral impurities. | >98% | High resolution, sensitivity, and reproducibility for quantitative analysis. | May not separate enantiomers without a chiral stationary phase or additive. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantioselective interactions between the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive. | Enantiomeric purity, quantification of the D-enantiomer. | >99% enantiomeric excess (e.e.) | Direct separation and quantification of enantiomers. | CSPs can be expensive and have specific mobile phase requirements. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification of unknown impurities by providing molecular weight information. | N/A (used for identification) | High sensitivity and specificity for impurity identification. | Quantification can be less precise than UV-based methods without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Structural confirmation of the main compound and identification of major impurities. | >95% (for major components) | Provides definitive structural information. Quantitative NMR (qNMR) can provide an absolute purity value. | Lower sensitivity compared to HPLC for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Functional group identification and confirmation of the overall chemical structure. | N/A (qualitative) | Fast, non-destructive, and provides characteristic spectral fingerprints. | Not suitable for quantifying impurities. Cannot distinguish between enantiomers in solution. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light by the analyte. | Quantification of the compound in solution using its characteristic absorbance. | N/A (for quantification) | Simple, rapid, and cost-effective for concentration determination. | Not selective for purity analysis as impurities may also absorb at the same wavelength. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is designed to separate this compound from potential non-chiral impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for quantifying the amount of the unwanted D-enantiomer. The use of a zwitterionic chiral stationary phase has been shown to be effective for the enantiomeric separation of tryptophan derivatives[1].
-
Instrumentation: HPLC system with a UV detector.
-
Column: Cinchona alkaloid-based zwitterionic chiral stationary phase (e.g., CHIRALPAK ZWIX(+), 4.0 mm x 250 mm, 5 µm).
-
Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM formic acid and 25 mM diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Can be used to further confirm the structure by showing correlations between protons and carbons.
-
-
Data Analysis: Compare the obtained spectra with known spectra of this compound or analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify any major impurities.
Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures.
Caption: Workflow for RP-HPLC chemical purity analysis.
Caption: Workflow for Chiral HPLC enantiomeric purity analysis.
Caption: Logical workflow for comprehensive purity confirmation.
Conclusion
Confirming the purity of synthesized this compound requires a combination of orthogonal analytical methods. RP-HPLC is the workhorse for determining chemical purity, while chiral HPLC is indispensable for assessing enantiomeric purity. Spectroscopic methods such as NMR and FTIR provide crucial structural confirmation, and LC-MS is invaluable for identifying unknown impurities. By employing the methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their research and development efforts.
References
The Neuroprotective Potential of 6-Bromo-L-Tryptophan: A Comparative Guide to Related Tryptophan Derivatives and Halogenated Amino Acids in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Published: November 29, 2025
Executive Summary
The exploration of novel neuroprotective agents is paramount in the quest for effective treatments for neurodegenerative diseases. While L-tryptophan and its metabolites have garnered significant interest for their roles in central nervous system function and pathology, specific in vivo data on the neuroprotective effects of 6-bromo-L-tryptophan remains scarce. This guide provides a comparative analysis of the neuroprotective properties of related L-tryptophan derivatives and other halogenated amino acids that have been evaluated in animal models of neurodegeneration. By presenting available experimental data, detailed methodologies, and associated signaling pathways, this document aims to offer a valuable resource for researchers navigating the landscape of neuroprotective drug discovery and to highlight the current knowledge gap regarding this compound, thereby encouraging future investigations into its potential therapeutic efficacy.
Comparative Analysis of Neuroprotective Effects
While direct, peer-reviewed studies detailing the neuroprotective efficacy of this compound in animal models of neurodegeneration are not currently available in the public domain, research into other halogenated amino acids and L-tryptophan derivatives offers a valuable comparative framework. The following tables summarize the quantitative outcomes of studies on these related compounds.
| Compound | Animal Model | Disease Model | Key Efficacy Metrics | Outcome |
| 3,5-dibromo-L-tyrosine | Rat | Middle Cerebral Artery Occlusion (Stroke) | - Infarct volume reduction- Neurological deficit score improvement | - Decreased brain infarct volume to 52.7% of control- Improved neurological deficit score to 57.1% of control[1][2] |
| N-acetyl-L-tryptophan | Rat | Aβ 1-42 Oligomer Injection (Alzheimer's Disease) | - Cognitive decline (Morris Water Maze)- Neuroinflammation markers (TNF-α, IL-6) | - Lowered cognitive decline (shorter escape latency, increased path efficiency)- Downregulation of TNF-α and IL-6 in hippocampus and frontal cortex[3] |
| Tryptanthrin-6-oxime | Rat | Transient Focal Cerebral Ischemia (Stroke) | - Neurological deficit score- Infarct size- Pro-inflammatory cytokines (IL-1β, TNF-α) | - Decreased neurological deficit scores by 46-67%- Reduced infarct size by 28-31%- Reduced IL-1β by 33% and TNF-α by 38% in the ischemic core[4] |
| L-kynurenine | Mouse | Experimental Stroke | - Infarct volume | - L-kynurenine administration can influence ischemic brain damage through the Aryl Hydrocarbon Receptor (AhR) pathway[5] |
| L-tryptophan | Rat | Rotenone-induced (Parkinson's Disease) | - Motor function- Tyrosine hydroxylase expression- Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | - Ameliorated impaired motor function- Upregulated tyrosine hydroxylase expression- Downregulated serum levels of pro-inflammatory cytokines |
Experimental Protocols
The following section details generalized experimental methodologies for assessing the neuroprotective effects of compounds in rodent models of common neurodegenerative diseases.
Alzheimer's Disease Model (Aβ 1-42 Oligomer Injection)
-
Animal Model: Male Wistar rats (250-300g).
-
Induction of Pathology:
-
Amyloid-beta (Aβ) 1-42 oligomers are prepared according to established protocols.
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Aβ 1-42 oligomers are administered via intracerebroventricular (i.c.v.) injection.
-
-
Test Compound Administration:
-
The test compound (e.g., N-acetyl-L-tryptophan) is dissolved in a suitable vehicle.
-
Administration can be performed via intraperitoneal (i.p.) injection or oral gavage, starting at a predetermined time point post-Aβ injection and continuing for a specified duration.
-
-
Behavioral Assessment (Morris Water Maze):
-
The Morris water maze test is conducted to assess spatial learning and memory.
-
Parameters measured include escape latency, path length, and time spent in the target quadrant.
-
-
Biochemical and Histological Analysis:
-
Animals are euthanized, and brain tissue (hippocampus and frontal cortex) is collected.
-
Levels of neuroinflammatory markers (e.g., TNF-α, IL-6) are quantified using ELISA.
-
Immunohistochemistry can be used to assess amyloid plaque deposition and neuronal loss.
-
Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male Sprague-Dawley rats (280-320g).
-
Induction of Ischemia:
-
Transient focal cerebral ischemia is induced by intraluminal occlusion of the middle cerebral artery (MCA) for a defined period (e.g., 90 minutes), followed by reperfusion.
-
-
Test Compound Administration:
-
The test compound (e.g., 3,5-dibromo-L-tyrosine) is administered, often intraperitoneally, at a specific time relative to the ischemic event (e.g., 3 hours after the onset of MCAO).
-
-
Neurological Assessment:
-
A battery of behavioral tests is performed at various time points post-ischemia to assess neurological deficits. This can include tests for motor function, sensory function, and coordination.
-
-
Histological Analysis:
-
At the end of the study period, animals are euthanized, and brains are sectioned.
-
Infarct volume is quantified using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Parkinson's Disease Model (Rotenone-Induced)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pathology:
-
Rotenone, a mitochondrial complex I inhibitor, is administered systemically (e.g., subcutaneously) over a period of several weeks to induce progressive neurodegeneration of dopaminergic neurons.
-
-
Test Compound Administration:
-
The test compound (e.g., L-tryptophan) is administered concurrently with or following the rotenone treatment, typically via dietary supplementation or daily gavage.
-
-
Behavioral Assessment:
-
Motor function is assessed using tests such as the rotarod test, cylinder test, and open field test to measure coordination, balance, and spontaneous activity.
-
-
Biochemical and Immunohistochemical Analysis:
-
Animals are euthanized, and brain tissue (substantia nigra and striatum) is collected.
-
Immunohistochemistry for tyrosine hydroxylase (TH) is performed to quantify the loss of dopaminergic neurons.
-
Levels of pro-inflammatory cytokines can be measured in serum or brain homogenates.
-
Signaling Pathways in Tryptophan-Mediated Neuroprotection
The neuroactive properties of L-tryptophan and its derivatives are mediated through several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action of potential neuroprotective agents.
The Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan, producing a range of neuroactive compounds. The balance between the neuroprotective metabolite kynurenic acid (KYNA) and the neurotoxic metabolite quinolinic acid (QUIN) is critical in determining neuronal fate.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
The Serotonin Pathway
A smaller portion of tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in mood, cognition, and neuronal growth. Some studies suggest that serotonin and its derivatives, like N-acetyl serotonin, can have direct neuroprotective effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Bridging the Halogen Gap: A Comparative Analysis of 6-bromo-L-tryptophan and L-tryptophan on Peptide Conformation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide structure is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive comparison of the impact of incorporating 6-bromo-L-tryptophan versus its natural counterpart, L-tryptophan, on peptide conformation, supported by experimental data and detailed protocols.
The substitution of hydrogen with a halogen atom on an amino acid side chain can induce significant changes in the physicochemical properties of a peptide, thereby influencing its three-dimensional structure, stability, and biological activity. The introduction of a bromine atom at the 6th position of the indole ring of tryptophan is a post-translational modification observed in various marine natural products, particularly conotoxins. This modification is thought to play a crucial role in the structural integrity and function of these peptides.
Impact on Peptide Secondary and Tertiary Structure
The introduction of the bulky and electronegative bromine atom in this compound can lead to notable alterations in peptide conformation compared to peptides containing L-tryptophan. While direct, quantitative side-by-side comparisons in identical peptide frameworks are limited in published literature, the available data and theoretical considerations suggest the following impacts:
-
Steric Effects and Local Conformation: The larger van der Waals radius of bromine compared to hydrogen can introduce steric hindrance, potentially restricting the conformational freedom of the tryptophan side chain (χ1 and χ2 dihedral angles). This can, in turn, influence the local backbone conformation.
-
Electronic Effects and Non-covalent Interactions: The electron-withdrawing nature of the bromine atom can alter the electron density of the indole ring. This can influence cation-π interactions, hydrogen bonding with the indole nitrogen, and other non-covalent interactions that are critical for stabilizing specific peptide folds.
-
Hydrophobicity and Solvent Interactions: Bromination increases the hydrophobicity of the tryptophan side chain. In aqueous environments, this can drive the bromotryptophan residue to be more buried within the peptide's hydrophobic core, potentially leading to a more compact and stable structure.
-
Enhanced Stability: Peptides containing this compound are often found to exhibit increased resistance to proteolytic degradation. This enhanced stability is attributed to the steric shielding provided by the bromine atom, which can hinder the approach of proteases.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison, the following tables provide a template for organizing quantitative data from experimental analyses. While specific values for a direct comparison are not currently available in the searched literature, these tables serve as a guide for how such data should be presented when it becomes available.
Table 1: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Peptide with L-Tryptophan | Peptide with this compound | Expected Impact of Bromination |
| Backbone Amide Proton Chemical Shifts (ppm) | Changes may indicate alterations in hydrogen bonding and backbone conformation. | ||
| α-Proton Chemical Shifts (ppm) | Shifts can reflect changes in the local electronic environment and secondary structure. | ||
| Indole Nε1-H Proton Chemical Shift (ppm) | A downfield shift could suggest stronger hydrogen bonding involving the indole nitrogen. | ||
| Indole Ring Proton Chemical Shifts (ppm) | Significant changes are expected due to the electronic effect of the bromine atom. | ||
| Nuclear Overhauser Effect (NOE) Contacts | Differences in long-range NOEs would provide direct evidence of conformational changes. |
Table 2: Comparative Circular Dichroism (CD) Spectroscopy Data
| Parameter | Peptide with L-Tryptophan | Peptide with this compound | Expected Impact of Bromination |
| Molar Ellipticity at 222 nm (deg cm² dmol⁻¹) | Changes can indicate alterations in α-helical content. | ||
| Molar Ellipticity at 208 nm (deg cm² dmol⁻¹) | Changes can indicate alterations in α-helical content. | ||
| Molar Ellipticity at ~218 nm (deg cm² dmol⁻¹) | A negative band is characteristic of β-sheet structures. | ||
| Thermal Melting Temperature (Tm) (°C) | An increase in Tm would suggest enhanced thermal stability. |
Table 3: Comparative Thermodynamic Stability Data
| Parameter | Peptide with L-Tryptophan | Peptide with this compound | Expected Impact of Bromination |
| Gibbs Free Energy of Unfolding (ΔG°unf) (kcal/mol) | A more negative value would indicate greater stability. | ||
| Enthalpy of Unfolding (ΔH°unf) (kcal/mol) | |||
| Entropy of Unfolding (ΔS°unf) (cal/mol·K) |
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the conformational impact of this compound and L-tryptophan in peptides.
Peptide Synthesis
Peptides containing either L-tryptophan or this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin: A suitable resin, such as Rink Amide resin for C-terminally amidated peptides, is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-L-Trp(Boc)-OH and Fmoc-6-bromo-L-Trp(Boc)-OH, are sequentially coupled to the growing peptide chain. Coupling is typically achieved using a carbodiimide-based activator like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF (dimethylformamide) before the coupling of the next amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water to prevent side reactions with the tryptophan indole ring.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: Lyophilized peptides are dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a buffered aqueous solution, to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are recorded on a high-field NMR spectrometer.
-
Resonance Assignment: The TOCSY spectrum is used to identify the spin systems of the individual amino acid residues, and sequential NOEs in the NOESY spectrum are used to assign these spin systems to their specific positions in the peptide sequence.
-
Structural Restraints: Distance restraints are derived from the intensities of the NOE cross-peaks in the NOESY spectrum. Dihedral angle restraints can be obtained from the measurement of scalar coupling constants.
-
Structure Calculation: The experimental restraints are used in molecular dynamics-based simulated annealing protocols to calculate an ensemble of 3D structures that are consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure content of peptides.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of 10-100 µM.
-
Data Acquisition: Far-UV CD spectra (typically 190-260 nm) are recorded at a controlled temperature.
-
Data Analysis: The molar ellipticity is calculated from the raw CD signal. The shape and magnitude of the CD spectrum provide information about the secondary structure content (α-helix, β-sheet, random coil).
-
Thermal Denaturation: To assess thermal stability, CD spectra are recorded as a function of temperature. The change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helices) is monitored to generate a thermal melting curve, from which the melting temperature (Tm) can be determined.
X-ray Crystallography
X-ray crystallography can provide a high-resolution atomic structure of a peptide in its crystalline state.
-
Crystallization: The purified peptide is screened against a variety of crystallization conditions (precipitants, buffers, salts, and additives) to obtain well-diffracting single crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination: The phases of the diffracted X-rays are determined, often using methods like molecular replacement if a homologous structure is available, or experimental phasing techniques. An electron density map is then calculated and a model of the peptide is built into the density.
-
Structure Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the observed data and to optimize its stereochemistry.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental techniques described above.
Caption: Workflow for Peptide Synthesis and NMR-based Structure Determination.
Caption: Workflows for CD Spectroscopy and X-ray Crystallography Analysis.
Conclusion
The incorporation of this compound in place of L-tryptophan is a subtle yet powerful modification that can significantly influence peptide conformation and stability. While direct quantitative comparisons are still an emerging area of research, the principles outlined in this guide provide a solid foundation for understanding and predicting the effects of this halogenation. By employing the detailed experimental protocols described, researchers can systematically investigate the impact of this compound on their peptides of interest, paving the way for the design of more potent and stable peptide-based therapeutics.
References
A Comparative Guide to 6-Bromo-L-Tryptophan and Other Halogenated Tryptophan Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-bromo-L-tryptophan and other halogenated tryptophan analogs. Halogenation of the tryptophan indole ring is a key strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and metabolic stability of resulting compounds.[1][2][3] This modification can enhance target affinity, improve cell permeability, and introduce novel functionalities for further chemical derivatization.[3] This document summarizes the synthetic accessibility, comparative biological activities, and applications of these analogs, supported by experimental data and protocols.
Physicochemical Properties
The introduction of a halogen atom to the tryptophan scaffold alters its electronic and steric properties. The position and nature of the halogen (Fluorine, Chlorine, Bromine) significantly influence the molecule's overall characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Position of Halogen | Halogen |
| This compound | C₁₁H₁₁BrN₂O₂ | 283.12[4] | 6 | Bromine |
| 5-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | 5 | Bromine |
| 7-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | 7 | Bromine |
| 5-Chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | 5 | Chlorine |
| 6-Chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | 6 | Chlorine |
| 7-Chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | 7 | Chlorine |
| 5-Fluoro-L-tryptophan | C₁₁H₁₁FN₂O₂ | 222.22 | 5 | Fluorine |
Synthesis of Halogenated Tryptophans
The synthetic accessibility of halogenated tryptophan isomers varies, with chemoenzymatic methods often providing high yields and enantiomeric purity compared to traditional multi-step chemical syntheses.
Comparative Synthesis Yields
| Compound | Synthesis Method | Reported Yield | Reference |
| 5-Bromo-L-tryptophan | Chemoenzymatic (Engineered Tryptophan Synthase) | ~96% | |
| This compound | Chemoenzymatic (Acylase Resolution) | Moderate to Good | |
| 7-Chloro-L-tryptophan | Fermentation (Engineered C. glutamicum) | 1.2 g/L titer |
Experimental Protocol: Chemoenzymatic Synthesis of this compound
This protocol is based on the enzymatic resolution of a racemic N-acetylated precursor, a common and effective strategy.
-
Synthesis of Racemic Precursor : N-acetyl-6-bromo-DL-tryptophan is first synthesized from 6-bromoindole through established chemical methods.
-
Enzymatic Resolution :
-
The racemic N-acetyl-6-bromo-DL-tryptophan is dissolved in a phosphate buffer (pH 8.0) containing a cobalt (II) chloride cofactor (e.g., 1 mM CoCl₂).
-
Acylase I (from porcine kidney or Aspergillus melleus) is added to the mixture.
-
The reaction is incubated at 37°C for approximately 24 hours. The enzyme selectively hydrolyzes the acetyl group from the L-enantiomer. The pH is maintained at 8.0 with lithium hydroxide during the reaction.
-
-
Separation :
-
Upon completion, the reaction mixture contains this compound and unreacted N-acetyl-6-bromo-D-tryptophan.
-
The mixture is acidified (e.g., with HCl to pH ~3) to precipitate the less soluble N-acetyl-D-enantiomer, which can be removed by filtration.
-
The filtrate containing the desired this compound can then be further purified, for example, by lyophilization.
-
Caption: Workflow for the chemoenzymatic resolution of this compound.
Comparative Biological Activity
Halogenated tryptophan analogs exhibit a wide range of biological activities, including enzyme inhibition, antimicrobial, and anti-parasitic effects. The nature and position of the halogen are critical determinants of potency and selectivity.
Anti-parasitic Activity
A study investigating the trypanocidal activity of various halogenated tryptophan analogs against Trypanosoma brucei revealed a clear structure-activity relationship.
| Compound (L-isomer) | Halogen Position | EC₅₀ (μM) vs T. brucei |
| 5-Fluoro-tryptophan | 5 | > 250 |
| 6-Fluoro-tryptophan | 6 | > 250 |
| 7-Fluoro-tryptophan | 7 | 5.5 |
| 5-Bromo-tryptophan | 5 | 112 |
| 6-Bromo-tryptophan | 6 | 135 |
| 7-Bromo-tryptophan | 7 | 3.0 |
| 7-Chloro-tryptophan | 7 | 4.8 |
| Data adapted from a study on halogenated tryptophan analogs. |
The data clearly indicates that halogenation at the 7-position of the indole ring results in significantly more potent anti-parasitic activity compared to substitution at the 5- or 6-positions. This potent activity was shown to be reversible by supplementing the growth media with excess natural tryptophan, suggesting the analogs compete with tryptophan in essential metabolic pathways.
Caption: Potency of halogenated tryptophans based on substitution position.
Enzyme Inhibition
Halogenated tryptophans are known to inhibit key enzymes in tryptophan metabolism, such as Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO1). These enzymes are significant targets in neuroscience and oncology, respectively.
-
Tryptophan Hydroxylase (TPH) : As the rate-limiting enzyme in serotonin synthesis, TPH inhibition is a strategy for treating disorders associated with excess peripheral serotonin, such as irritable bowel syndrome. Halogenated analogs can act as competitive inhibitors at the tryptophan binding site.
-
Indoleamine 2,3-dioxygenase (IDO1) : IDO1 is a critical immune checkpoint protein that suppresses T-cell function by depleting tryptophan and producing immunosuppressive metabolites like kynurenine. Tryptophan analogs, including halogenated versions, are explored as IDO1 inhibitors to enhance anti-tumor immunity.
Caption: Inhibition of TPH and IDO1 by halogenated tryptophan analogs.
Applications in Research and Drug Development
Halogenated tryptophan analogs are versatile tools with broad applications.
-
Precursors for Bioactive Molecules : this compound is a precursor for synthesizing various bioactive molecules and pharmaceuticals targeting neurological disorders. Similarly, 7-bromo-L-tryptophan is a key precursor for the 20S-proteasome inhibitor TMC-95A, which has potential in cancer therapy.
-
Antimicrobial Peptides : Incorporating 5-halogenated tryptophans (5-FW, 5-CW, 5-BW) into the antimicrobial peptide nisin has been shown to alter its activity spectrum, creating more strain-specific antimicrobial agents. This highlights the potential of targeted halogenation to develop novel antibiotics.
-
Neuroscience Research : As analogs of a serotonin precursor, these compounds are used to study serotonin metabolism and its role in mood and behavior, aiding in the development of new antidepressant therapies.
-
Metabolic and Safety Studies : 6-bromotryptophan has been identified as an endogenous metabolite associated with preserved beta-cell function in type 1 diabetes and is being investigated for its safety and efficacy in metabolic syndrome.
-
Chemical Biology Tools : The bromine atom in compounds like 6- and 7-bromo-L-tryptophan serves as a functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of complex molecules and fluorescent probes for biochemical assays.
Conclusion
This compound and its halogenated analogs represent a powerful class of molecules for chemical biology and drug discovery. The choice of analog depends critically on the intended application. For instance, 7-substituted analogs show superior potency in anti-parasitic contexts, while 5- and 6-substituted analogs are valuable as synthetic precursors and modulators of antimicrobial peptides. Advances in chemoenzymatic and fermentative synthesis are making these compounds more accessible, paving the way for their expanded use in developing novel therapeutics and research tools.
References
- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 4. This compound | C11H11BrN2O2 | CID 9856996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-bromo-L-tryptophan: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 6-bromo-L-tryptophan, a compound utilized by researchers, scientists, and drug development professionals.
This compound is categorized as harmful if inhaled, in contact with skin, or swallowed.[1] Therefore, adherence to strict disposal protocols is necessary to mitigate potential risks. The primary disposal method involves treating it as special waste, which requires handling by a licensed disposal company in accordance with local, national, and regional regulations.[1]
Immediate Safety and Handling
Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including laboratory clothing, chemical-resistant gloves, and safety goggles.[1] All handling of this compound should be conducted within a chemical fume hood to prevent inhalation.[1] In case of accidental contact, immediately wash the affected skin area and seek medical attention if irritation persists.[1] For eye contact, rinse with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention in severe cases or if symptoms persist.
Quantitative Data Summary
For safe handling and storage, please refer to the following information:
| Property | Value | Source |
| Storage Temperature | -20°C, refrigerated | |
| Light Sensitivity | Protect from light | |
| Incompatible Materials | Oxidizing agents | |
| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, hydrogen bromide |
Experimental Protocol: Waste Segregation and Labeling
A crucial aspect of proper disposal is the accurate segregation and labeling of the chemical waste. This ensures that it is handled correctly by waste management professionals.
Methodology:
-
Waste Container Selection: Obtain a dedicated, leak-proof, and clearly labeled waste container suitable for solid chemical waste. The container must be compatible with this compound and should be kept closed when not in use.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS number: 52448-17-6
-
The hazard classification: "Harmful"
-
The date of accumulation.
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, must be kept separate to avoid dangerous reactions.
-
Record Keeping: Maintain a log of the amount of this compound added to the waste container.
Disposal Workflow
The following diagram illustrates the procedural workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway for Regulatory Compliance
Adherence to institutional and regulatory guidelines is a critical component of the disposal process. The following diagram outlines the logical relationship for ensuring compliance.
Caption: Logical steps for ensuring regulatory compliance.
References
Personal protective equipment for handling 6-bromo-L-tryptophan
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like 6-bromo-L-tryptophan are paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure operational integrity and personnel safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as harmful if swallowed, inhaled, or comes into contact with skin[1]. Therefore, adherence to strict PPE protocols is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles[2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling powdered chemicals[3]. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard laboratory coat | Protects skin and personal clothing from contamination[2][4]. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound should be conducted within a certified chemical fume hood. | Minimizes the risk of inhalation of the powdered compound. |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental compliance. The following procedural steps provide clear guidance for the lifecycle of this compound in the laboratory, from receipt to disposal.
Experimental Protocols: Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container, desiccated, and refrigerated at -20°C, protected from light.
-
-
Preparation and Weighing:
-
All manipulations, including weighing, must be performed in a chemical fume hood to prevent inhalation of the powder.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
After weighing, securely close the primary container and return it to its designated storage location.
-
-
Experimental Use:
-
When dissolving or adding the compound to a reaction, do so within the fume hood.
-
Avoid generating dust.
-
In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet. For skin contact, wash thoroughly with soap and water. For eye contact, rinse with copious amounts of water for at least 15 minutes.
-
-
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Step-by-Step Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, and paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams to ensure proper and cost-effective disposal.
-
-
Labeling and Storage of Waste:
-
The waste container must be labeled "Hazardous Waste" and clearly indicate the contents, including "this compound".
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 6-Bromotryptophan | CAS#:33599-61-0 | Chemsrc [chemsrc.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
